Palbociclib Isethionate
描述
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
属性
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVFHRFIJKPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231974 | |
| Record name | Palbociclib Isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827022-33-3 | |
| Record name | Palbociclib Isethionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palbociclib Isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 827022-33-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALBOCICLIB ISETHIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1NYL2IRDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Palbociclib Isethionate: An In-Depth Analysis of CDK4 vs. CDK6 Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib isethionate, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Its mechanism of action lies in the targeted inhibition of the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. By blocking the phosphorylation of the Rb protein, palbociclib prevents the release of E2F transcription factors, thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.[2][3] This technical guide provides a comprehensive overview of the selectivity of palbociclib for CDK4 versus CDK6, detailing the quantitative measures of this selectivity and the experimental protocols used for its determination.
Quantitative Analysis of CDK4 vs. CDK6 Selectivity
The selectivity of palbociclib for CDK4 and CDK6 is a crucial aspect of its therapeutic profile. This selectivity is typically quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a more direct measure of the binding affinity of the inhibitor to the enzyme.
Multiple preclinical studies have consistently demonstrated that palbociclib exhibits a slight preferential inhibition of CDK4 over CDK6.
| Parameter | CDK4 | CDK6 | CDK4:CDK6 Ratio | Reference |
| IC50 | 9-11 nM | 15 nM | 1:1.5 | [4] |
| IC50 | 11 nM | 15 nM | ~1:1.4 | [5] |
| IC50 | 11 nM | 16 nM | ~1:1.5 |
Experimental Protocols
The determination of palbociclib's CDK4/6 selectivity relies on robust and reproducible experimental assays. The following sections detail the methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric)
Radiometric kinase assays are considered the gold standard for determining the potency of kinase inhibitors. This method directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
Objective: To determine the IC50 and Ki values of palbociclib for CDK4 and CDK6.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 complexes
-
Retinoblastoma (Rb) protein (or a peptide substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of palbociclib in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the respective CDK/cyclin complex, and the Rb substrate.
-
Add the diluted palbociclib or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Dry the phosphocellulose paper and quantify the amount of incorporated radioactivity using a phosphorimager.
-
Calculate the percentage of kinase activity for each palbociclib concentration relative to the vehicle control.
-
Plot the percentage of kinase activity against the logarithm of the palbociclib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Cell-Based Assay for Inhibition of Rb Phosphorylation (HTRF)
Homogeneous Time Resolved Fluorescence (HTRF) assays are a sensitive and high-throughput method to measure protein phosphorylation in a cellular context.
Objective: To determine the cellular potency of palbociclib in inhibiting CDK4/6-mediated Rb phosphorylation.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
HTRF Rb phosphorylation assay kit (containing anti-Rb-d2 acceptor and anti-phospho-Rb(Ser780)-Europium cryptate donor antibodies)
-
HTRF-compatible microplate reader
Procedure:
-
Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of palbociclib in cell culture medium.
-
Treat the cells with the diluted palbociclib or vehicle control (DMSO) and incubate for a specified period (e.g., 24 hours).
-
Lyse the cells using the lysis buffer provided in the HTRF kit.
-
Transfer the cell lysates to a low-volume 384-well plate.
-
Add the HTRF antibody mix (anti-Rb-d2 and anti-phospho-Rb-Europium cryptate) to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the palbociclib concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of Rb phosphorylation.
Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Objective: To determine the effect of palbociclib on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of palbociclib or vehicle control for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each palbociclib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the palbociclib concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding of palbociclib's mechanism of action and the methods used to characterize it.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.
Caption: Experimental workflow for a radiometric kinase inhibition assay.
Caption: General workflow for cell-based assays (MTT and HTRF).
Conclusion
This compound is a highly selective inhibitor of CDK4 and CDK6, with a modest preference for CDK4. This selectivity has been consistently demonstrated through rigorous in vitro and cell-based assays. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug development, facilitating a deeper understanding of palbociclib's mechanism of action and enabling further investigation into its therapeutic potential. The continued exploration of the nuances of CDK4/6 inhibition will undoubtedly contribute to the development of more effective and personalized cancer therapies.
References
- 1. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. HSulf-1 and palbociclib exert synergistic antitumor effects on RB-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Palbociclib Isethionate chemical structure and properties
An In-depth Technical Guide to Palbociclib Isethionate: Chemical Structure, Properties, and Mechanism of Action
Introduction
Palbociclib, developed by Pfizer under the brand name Ibrance, is a highly selective, orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] As the isethionate salt, it possesses favorable pharmaceutical properties for clinical use.[3] Palbociclib was the first CDK4/6 inhibitor to receive FDA approval, initially in 2015, for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3][4] Its mechanism of action revolves around the critical role of CDK4/6 in regulating the cell cycle, specifically the transition from the G1 (Gap 1) to the S (Synthesis) phase.[5] This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, mechanism of action, and key experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is the 2-hydroxyethanesulfonic acid salt of the active pharmaceutical ingredient, Palbociclib.[3][5] The salt form enhances the compound's properties for formulation and administration.[3]
Table 1: Chemical Identifiers and Formula of this compound
| Identifier | Value |
| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one;2-hydroxyethane-1-sulfonic acid[1][5] |
| CAS Number | 827022-33-3[6][7][8] |
| Molecular Formula | C₂₆H₃₅N₇O₆S (Combined) C₂₄H₂₉N₇O₂ (Palbociclib Base) · C₂H₆O₄S (Isethionic Acid)[1][3][5] |
| Molecular Weight | 573.67 g/mol [1][3][5] |
| Canonical SMILES | CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O[5] |
| InChI Key | LYYVFHRFIJKPOV-UHFFFAOYSA-N[1][3] |
Table 2: Physicochemical Properties of Palbociclib and its Isethionate Salt
| Property | Value | Notes |
| Solubility | ||
| Water | ≥26.8 mg/mL[6]; 10 mg/mL (warmed)[7][8]; 50 mg/mL (with ultrasonic)[9] | The solubility of the free base is pH-dependent, being soluble at low pH (2.1-4.5) and poorly soluble (9 µg/mL) at pH 7.9.[10] |
| DMSO | ≥28.7 mg/mL[6]; 38.6 mg/mL[8]; 10 mg/mL (with ultrasonic)[9] | |
| Ethanol | Insoluble[6][7][8] | |
| Dissociation Constants (pKa) | For Palbociclib free base | |
| pKa 1 | ~7.3 - 7.4[4][10] | Attributed to the secondary piperazine nitrogen.[4][10] |
| pKa 2 | ~3.9 - 4.1[4][10] | Attributed to the pyridine nitrogen.[4][10] |
| Strongest Acidic (Computed) | 11.34[3] | For this compound |
| Strongest Basic (Computed) | 8.86[3] | For this compound |
| Other Properties | ||
| Melting Point | 263-266 °C[4] | For Palbociclib free base. |
| Appearance | Yellow to pale yellow powder[7] | |
| Hydrogen Bond Donor Count | 4[11] | |
| Hydrogen Bond Acceptor Count | 12[11] | |
| Rotatable Bond Count | 7[3][11] |
Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway
Palbociclib is a potent and highly selective inhibitor of CDK4 and CDK6.[12] These kinases are fundamental regulators of the cell cycle, specifically controlling the G1-S phase transition.[13]
In many cancer types, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[5] The mechanism of action is as follows:
-
Activation of CDK4/6: In response to mitogenic signals, D-type cyclins (Cyclin D1, D2, D3) are synthesized and form complexes with CDK4 and CDK6.[13]
-
Phosphorylation of Rb: The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[5][13][14]
-
Release of E2F: Phosphorylation of Rb causes it to dissociate from the E2F family of transcription factors.[13]
-
G1-S Transition: Once liberated, E2F activates the transcription of genes required for DNA replication and progression into the S phase.[15]
Palbociclib selectively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[1][5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[14] The sequestration of E2F prevents the transcription of S-phase genes, thereby inducing a G1 cell cycle arrest and suppressing tumor cell proliferation.[1][5][15] The efficacy of Palbociclib is contingent upon the presence of a functional Rb protein.[13][14]
References
- 1. medkoo.com [medkoo.com]
- 2. palbociclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C26H35N7O6S | CID 11478676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]
- 11. Palbociclib (PD0332991) Isethionate | CDK4/6 inhibitor | anticancer drug | CAS 827022-33-3 | Buy Palbociclib (PD-0332991; Ibrance) Isethionate from Supplier InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
Palbociclib Isethionate: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the discovery, development, and mechanism of action of Palbociclib Isethionate (Ibrance®), a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Discovery and Preclinical Development
The journey of Palbociclib began with foundational research into the cell cycle, which identified cyclin-dependent kinases (CDKs) as crucial regulators of cell proliferation.[1][2][3] This led to the hypothesis that inhibiting specific CDKs could be a viable anti-cancer strategy.
Palbociclib, initially known as PD-0332991, was discovered by Pfizer researchers in Ann Arbor, Michigan.[1][4] It was selected as a lead compound due to its high selectivity for CDK4 and CDK6.[1] Preclinical studies demonstrated its potent anti-proliferative activity in estrogen receptor-positive (ER+) breast cancer cell lines.[5] These studies revealed that ER+ breast cancer cells are particularly dependent on the CDK4/6 pathway for proliferation.[5] A key finding was that cells deficient in the retinoblastoma (Rb) protein were resistant to Palbociclib, establishing Rb as a critical determinant of sensitivity.[5]
Preclinical Efficacy
In vitro studies showed that Palbociclib inhibits the proliferation of luminal ER-positive human breast cancer cell lines by causing G1 cell cycle arrest.[6] In vivo studies using human tumor xenograft models further confirmed the anti-tumor activity of Palbociclib.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 0.011 µmol/L | CDK4/cyclin-D1 | [5] |
| IC50 | 0.009 µmol/L | CDK4/cyclin-D3 | [5] |
| IC50 | 0.015 µmol/L | CDK6/cyclin-D2 | [5] |
Mechanism of Action
Palbociclib functions as a selective, reversible inhibitor of CDK4 and CDK6.[7] In ER+ breast cancer, the Cyclin D-CDK4/6-Rb pathway is a key driver of cell cycle progression. By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb).[5][8] This, in turn, prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[5][6] The ultimate result is a G1 cell cycle arrest and suppression of tumor cell proliferation.[6]
Additionally, some studies suggest that Palbociclib may also inhibit metastasis by down-regulating the c-Jun/COX-2 signaling pathway, which is involved in the epithelial-to-mesenchymal transition (EMT).[9]
Clinical Development
The clinical development of Palbociclib has been marked by a series of successful clinical trials, primarily in patients with HR+, HER2- advanced or metastatic breast cancer.
Phase I and II Trials
Early phase I trials established the recommended dose of 125 mg daily for 21 days followed by a 7-day break and identified dose-limiting toxicities, primarily neutropenia and thrombocytopenia.[10]
The pivotal Phase II trial, PALOMA-1/TRIO-18 , was a randomized, open-label study that evaluated Palbociclib in combination with letrozole versus letrozole alone in postmenopausal women with previously untreated ER+, HER2- advanced breast cancer.[10] The trial demonstrated a significant improvement in progression-free survival (PFS) for the combination arm, leading to the accelerated approval of Palbociclib by the FDA.[10][11]
| Trial | Phase | Treatment Arms | Key Efficacy Outcome (PFS) | Reference |
| PALOMA-1/TRIO-18 | II | Palbociclib + Letrozole vs. Letrozole alone | 20.2 months vs. 10.2 months (HR 0.488) | [11] |
Phase III Trials
The efficacy of Palbociclib was further confirmed in several large-scale Phase III trials:
-
PALOMA-2: This trial was a confirmatory study for PALOMA-1, evaluating Palbociclib plus letrozole as a first-line treatment for postmenopausal women with ER+, HER2- advanced breast cancer. The results confirmed the significant PFS benefit of the combination.[10]
-
PALOMA-3: This study investigated Palbociclib in combination with fulvestrant in women with HR+, HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy. The trial also met its primary endpoint of improved PFS.[5][10]
-
TREnd: This trial explored the activity of Palbociclib as a single agent and in combination with the same endocrine therapy the patient had received prior to disease progression.[12]
| Trial | Phase | Patient Population | Treatment Arms | Median PFS | Reference |
| PALOMA-2 | III | First-line, ER+/HER2- | Palbociclib + Letrozole vs. Placebo + Letrozole | 24.8 months vs. 14.5 months | [10] |
| PALOMA-3 | III | Second-line, HR+/HER2- | Palbociclib + Fulvestrant vs. Placebo + Fulvestrant | 9.5 months vs. 4.6 months | [10] |
Clinical Trial Protocol: PALOMA-1 (Phase II portion)
-
Objective: To evaluate the efficacy and safety of Palbociclib in combination with letrozole compared to letrozole alone in postmenopausal women with ER+, HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.
-
Design: A randomized, multicenter, open-label Phase I/II trial. The Phase II portion enrolled 165 patients.
-
Patient Population: Postmenopausal women with ER-positive, HER2-negative advanced breast cancer.
-
Treatment Arms:
-
Arm 1: Palbociclib (125 mg orally once daily for 21 consecutive days, followed by 7 days off) plus Letrozole (2.5 mg orally daily).
-
Arm 2: Letrozole (2.5 mg orally daily).
-
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).
-
Key Inclusion Criteria:
-
Postmenopausal women.
-
Histologically or cytologically confirmed diagnosis of ER+, HER2- breast cancer.
-
Advanced or metastatic disease.
-
No prior systemic therapy for advanced disease.
-
-
Key Exclusion Criteria:
-
Prior treatment with a CDK4/6 inhibitor.
-
Major surgery within 4 weeks of randomization.
-
Active brain metastases.
-
Regulatory Milestones and Approval
The compelling clinical data for Palbociclib led to an expedited regulatory review and approval process.
-
April 2013: Palbociclib was granted Breakthrough Therapy designation by the U.S. Food and Drug Administration (FDA).[1][4][5]
-
February 3, 2015: The FDA granted accelerated approval to Palbociclib (Ibrance) in combination with letrozole for the treatment of postmenopausal women with ER+, HER2- advanced breast cancer as initial endocrine-based therapy.[5][11][13] This approval was based on the results of the PALOMA-1 trial.[11]
-
February 19, 2016: The FDA granted regular approval to Palbociclib in combination with fulvestrant for the treatment of women with HR+, HER2- advanced or metastatic breast cancer whose disease had progressed following endocrine therapy, based on the PALOMA-3 trial.[13][14]
-
March 31, 2017: The FDA granted regular approval for Palbociclib in combination with an aromatase inhibitor as initial endocrine-based therapy in postmenopausal women with HR+, HER2- advanced or metastatic breast cancer, based on the results of the PALOMA-2 trial.[13]
Safety and Tolerability
The most common adverse reactions associated with Palbociclib in clinical trials were hematologic.
| Adverse Reaction (Grade 3 or greater) | Frequency (Palbociclib + Letrozole) | Reference |
| Neutropenia | High | [13] |
| Leukopenia | High | [13] |
| Anemia | Moderate | [13] |
| Infections | Moderate | [13] |
Management of these side effects typically involves dose interruption, dose reduction, or cycle delays. Regular monitoring of complete blood counts is recommended during treatment.[13]
Conclusion and Future Directions
Palbociclib has transformed the treatment landscape for patients with HR+, HER2- advanced breast cancer. Its development exemplifies a successful targeted therapy approach, moving from a deep understanding of cell cycle biology to a highly effective clinical application. Ongoing research continues to explore the use of Palbociclib in other cancer types, in earlier stages of breast cancer, and in combination with other novel agents, including immunotherapies.[10][15] The story of Palbociclib serves as a paradigm for modern drug development, highlighting the power of selective targeting of key oncogenic pathways.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. First-in-Class CDK4/6 Inhibitor Palbociclib Could Usher in a New Wave of Combination Therapies for HR+, HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cancer drug that almost wasn't | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Palbociclib as single agent or in combination with the endocrine therapy received before disease progression for estrogen receptor-positive, HER2-negative metastatic breast cancer: TREnd trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. aacrjournals.org [aacrjournals.org]
The Effect of Palbociclib Isethionate on Retinoblastoma Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib isethionate, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D complex, which in turn prevents the hyperphosphorylation of the retinoblastoma protein (Rb). This technical guide provides an in-depth analysis of the effect of this compound on Rb phosphorylation, consolidating quantitative data, detailing experimental protocols, and visualizing the core signaling pathway and experimental workflows.
Introduction
The retinoblastoma protein (Rb) is a critical tumor suppressor that governs the G1-S phase transition of the cell cycle. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis and cell cycle progression. The phosphorylation of Rb by CDK4/6-Cyclin D complexes leads to the release of E2F, thereby promoting cell cycle advancement. In many cancers, the CDK4/6-Cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.
This compound (marketed as Ibrance®) is an orally bioavailable small molecule inhibitor that specifically targets CDK4 and CDK6. By inhibiting these kinases, palbociclib prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and a subsequent halt in tumor cell proliferation.[1] This targeted action is contingent on the presence of a functional Rb protein, making Rb status a key determinant of sensitivity to palbociclib.[2]
This guide will explore the molecular interactions of palbociclib with the cell cycle machinery, with a specific focus on its quantitative impact on Rb phosphorylation.
The CDK4/6-Cyclin D-Rb Signaling Pathway
The canonical pathway leading to Rb phosphorylation and subsequent cell cycle progression is initiated by mitogenic signals that induce the expression of D-type cyclins. These cyclins then bind to and activate CDK4 and CDK6. The active CDK4/6-Cyclin D complex then phosphorylates Rb on multiple serine and threonine residues. This multi-site phosphorylation event disrupts the interaction between Rb and E2F, allowing E2F-mediated transcription of S-phase entry genes.
Palbociclib acts as an ATP-competitive inhibitor of CDK4 and CDK6, preventing the transfer of phosphate groups to Rb. This maintains Rb in its active, hypophosphorylated state, bound to E2F, thereby enforcing the G1 restriction point.
Quantitative Effects of Palbociclib on Rb Phosphorylation
The inhibitory effect of palbociclib on Rb phosphorylation has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) for the inhibition of cell proliferation, which is a downstream consequence of reduced Rb phosphorylation, varies depending on the cell line's genetic background and dependency on the CDK4/6 pathway.
Table 1: IC50 Values of Palbociclib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | Palbociclib IC50 (µM) | Reference(s) |
| MCF-7 | Breast Cancer | Wild-type | 0.0794 | [1] |
| T47D | Breast Cancer | Wild-type | Not explicitly stated, but sensitive | [3] |
| MDA-MB-231 | Breast Cancer | Wild-type | ~0.2 - >1 | [4][5] |
| HCC1187 | Breast Cancer | Wild-type | > 10 | [1] |
| H520 | Lung Squamous Cell Carcinoma | Wild-type | Not explicitly stated, but sensitive | [6] |
| H226 | Lung Squamous Cell Carcinoma | Wild-type | Not explicitly stated, but sensitive | [6] |
| NCI-H295R | Adrenocortical Carcinoma | Wild-type | Not explicitly stated, but sensitive | [7] |
| SW-13 | Adrenocortical Carcinoma | Deficient | Not explicitly stated, but resistant | [7] |
Table 2: Observed Effects of Palbociclib on Rb Phosphorylation Levels
| Cell Line | Palbociclib Concentration | Effect on Phospho-Rb (pRb) | Phosphorylation Site(s) | Method | Reference(s) |
| MDA-MB-231 | Dose-dependent | Decreased pRb | Ser780 | Western Blot | [3] |
| T47D | Dose-dependent | Decreased pRb | Ser780 | Western Blot | [3] |
| H520 | Dose-dependent | Decreased pRb | Not specified | Western Blot | [6] |
| H226 | Dose-dependent | Decreased pRb | Not specified | Western Blot | [6] |
| Various Breast Cancer Cell Lines | 1 µM | Decreased pRb | Multiple sites | Mass Spectrometry | [8] |
| SCLC Cell Lines | 1.0 µmol/L | Sustained decrease in pRb | Ser780 | Western Blot | [2] |
| Sarcoma Cell Lines | Not specified | Reduction in pRb | Ser807/811 | Western Blot | [9] |
| TNBC Cell Lines | Not specified | Decreased pRb | Not specified | Western Blot | [5] |
Note: The quantitative data presented is a summary of findings from the cited literature. Direct numerical comparisons may be challenging due to variations in experimental conditions.
Experimental Protocols for Assessing Rb Phosphorylation
The following sections provide detailed methodologies for key experiments used to evaluate the effect of palbociclib on Rb phosphorylation.
Western Blotting for Phospho-Rb
Western blotting is a widely used technique to detect and quantify the levels of total and phosphorylated Rb.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (e.g., Ser780, Ser807/811)
-
Mouse or rabbit anti-total Rb
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of palbociclib or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb, anti-total Rb, and loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative levels of phosphorylated and total Rb, normalized to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-Rb
ELISA provides a quantitative measurement of phosphorylated Rb in cell lysates.
Materials:
-
Cell lysates prepared as for Western blotting
-
ELISA plate pre-coated with a capture antibody for total Rb
-
Detection antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780)
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Protocol:
-
Sample Preparation: Prepare cell lysates as described for Western blotting and quantify the protein concentration.
-
Assay Procedure: a. Add normalized cell lysates to the wells of the pre-coated ELISA plate and incubate to allow the capture antibody to bind to total Rb. b. Wash the wells to remove unbound proteins. c. Add the detection antibody specific for the phosphorylated form of Rb and incubate. d. Wash away the unbound detection antibody. e. Add the HRP-conjugated secondary antibody and incubate. f. After a final wash, add the substrate solution and incubate to allow for color development. g. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the color is proportional to the amount of phosphorylated Rb in the sample. A standard curve can be used for absolute quantification.
Conclusion
This compound effectively inhibits the phosphorylation of the retinoblastoma protein by targeting CDK4 and CDK6. This mechanism is central to its anti-proliferative effects in Rb-proficient cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and scientists in the field of oncology and drug development. Further investigation into the nuances of palbociclib's effect on different Rb phosphorylation sites and the interplay with other signaling pathways will continue to refine our understanding of its therapeutic potential and inform the development of next-generation cell cycle inhibitors.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation | MDPI [mdpi.com]
- 7. A hypothesis-driven approach identifies CDK4 and CDK6 inhibitors as candidate drugs for treatments of adrenocortical carcinomas - Figure f6 | Aging [aging-us.com]
- 8. Proteomic characterisation of triple negative breast cancer cells following CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential targeting of retinoblastoma and DNA synthesis pathways is a therapeutic strategy for sarcomas that can be monitored in real-time - PMC [pmc.ncbi.nlm.nih.gov]
Palbociclib Isethionate vs. Palbociclib Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Palbociclib Isethionate and Palbociclib free base for research and development purposes. This document outlines the core differences in their physicochemical properties, provides detailed experimental protocols for their use in preclinical studies, and visualizes the key signaling pathways and experimental workflows.
Core Physicochemical and Formulation Data
The selection between this compound and the free base form is often dictated by the specific requirements of the research application, primarily revolving around solubility and formulation considerations. The isethionate salt was developed to improve upon the pH-dependent solubility of the free base, a critical factor for both in vitro and in vivo experimental design.
Palbociclib free base is a dibasic compound with two pKa values of approximately 7.4 (secondary piperazine nitrogen) and 3.9 (pyridine nitrogen). This characteristic leads to its pH-dependent solubility; it is soluble in acidic environments (pH 2.1-4.5) but its solubility significantly decreases at a pH above 4.5, with poor water solubility at a neutral pH. The isethionate salt form, however, demonstrates improved aqueous solubility.
| Property | This compound | Palbociclib Free Base | Reference |
| Molecular Formula | C26H35N7O6S | C24H29N7O2 | |
| Molecular Weight | 573.66 g/mol | 447.54 g/mol | |
| Aqueous Solubility | 10 mg/mL in water | pH-dependent: Water soluble at low pH (2.1-4.5), poor solubility (9 µg/mL) at pH 7.9. | |
| Dissolution | Generally faster dissolution, especially in neutral and weak alkaline conditions. | Slower dissolution, particularly at higher pH. Formulations with acidic auxiliary materials can improve dissolution. | |
| Stability | Generally stable as a solid. | Solid dosage forms can demonstrate excellent storage stability. |
Signaling Pathway of Palbociclib
Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb, which in turn maintains the Rb-E2F transcription factor complex. This complex represses the transcription of genes required for DNA replication and S-phase entry, leading to a G1 cell cycle arrest.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly performed in preclinical research involving Palbociclib.
In Vitro Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability in response to Palbociclib treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Palbociclib (free base or isethionate salt)
-
Cell line of interest (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Palbociclib in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with Palbociclib using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Palbociclib
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Palbociclib for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Rb Phosphorylation
This protocol describes the detection of phosphorylated Retinoblastoma (p-Rb) protein levels in response to Palbociclib treatment.
Materials:
-
Palbociclib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Rb, anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Palbociclib, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the efficacy of Palbociclib in a breast cancer xenograft mouse model.
Materials:
-
This compound or a suitable formulation of Palbociclib free base
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Breast cancer cell line (e.g., MCF-7)
-
Matrigel
-
Vehicle for drug administration (e.g., sodium lactate buffer, pH 4.0)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of breast cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Palbociclib (e.g., 75-150 mg/kg) or vehicle daily via oral gavage. For in vivo studies, Palbociclib is often dissolved in a sodium lactate solution (pH 4).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The choice between this compound and Palbociclib free base for research purposes is a critical decision that hinges on the specific experimental context. This compound offers the advantage of enhanced aqueous solubility, simplifying formulation for both in vitro and in vivo applications. Conversely, the free base, while having pH-dependent solubility, is the active moiety and is used in the final oral dosage form, making it relevant for formulation development studies. A thorough understanding of their respective properties, as outlined in this guide, is essential for designing robust and reproducible preclinical experiments to further elucidate the therapeutic potential of Palbociclib.
A Technical Guide to the Effects of Palbociclib Isethionate on the Tumor Microenvironment
Abstract
Palbociclib, a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a standard-of-care for hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[1] Its primary mechanism involves the inhibition of retinoblastoma (Rb) protein phosphorylation, leading to G1 phase cell cycle arrest in tumor cells.[2][3] Beyond this direct anti-proliferative effect, a growing body of preclinical and clinical research reveals that Palbociclib exerts complex and significant modulatory effects on the tumor microenvironment (TME). This guide provides an in-depth summary of these effects, focusing on the induction of cellular senescence, modulation of immune cell populations, alteration of cytokine profiles, and the underlying signaling pathways. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Canonical Mechanism of Action: Cell Cycle Arrest
Palbociclib's core function is to restore cell cycle control.[4] In cancer, the Cyclin D-CDK4/6-Rb pathway is often dysregulated, leading to uncontrolled cell proliferation.[1] Palbociclib selectively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with Cyclin D. This action blocks the hyper-phosphorylation of the Rb protein. A hypo-phosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby inducing a G1 arrest.[2][5]
Modulation of the Tumor Microenvironment
Palbociclib's influence extends beyond the cancer cell itself, reshaping the complex ecosystem of the TME.
A primary consequence of Palbociclib-induced G1 arrest is the induction of cellular senescence in tumor cells.[6][7] Senescent cells, while no longer dividing, remain metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).[7][8] The SASP can have dual effects: it can promote immune surveillance and clearance of tumor cells, but it can also, in some contexts, create a microenvironment that supports tumor progression and immunosuppression.[7][8]
Palbociclib significantly alters the immune infiltrate within the TME, although reports on its precise effects can vary between different tumor models.
-
T-Lymphocytes: The impact on T-cell infiltration is varied. Some studies report an increase in intratumoral CD3+, CD4+, and CD8+ T-cells, suggesting an enhanced anti-tumor immune response.[9] Conversely, other models have shown a reduction in CD3+ tumor-infiltrating lymphocytes.[9] Functionally, Palbociclib has been shown to impair the proliferative capacity of activated T-cells while preserving their cytotoxic efficacy.[9]
-
Macrophages: Research indicates that Palbociclib may promote the polarization of macrophages towards an M2-like phenotype. M2 macrophages are generally considered immunosuppressive and can facilitate tumor progression, representing a potential mechanism of resistance.
-
Natural Killer (NK) Cells: Palbociclib-induced senescence can make tumor cells more visible to the immune system, particularly through the expression of stress-induced ligands that activate NK cells, promoting their recognition and killing of senescent tumor cells.[7]
| Immune Cell Type | Cancer Model | Observed Effect | Citation |
| CD3+ T-Cells | Mammary Carcinoma (Mouse) | Significant increase in intratumoral infiltration. | [9] |
| CD3+ T-Cells | Breast Cancer (Mouse) | Significant reduction in tumor-infiltrating lymphocytes. | [9] |
| CD4+ & CD8+ T-Cells | Lung Tumors | Enhanced proportions. | [9] |
| Activated T-Cells | In vitro (Human) | Impaired proliferative expansion; retained cytotoxic potential. | [9] |
| Macrophages | Lung Cancer | Promoted polarization to M2-like (immunosuppressive) phenotype. | |
| Natural Killer (NK) Cells | Breast Cancer, Melanoma, etc. | Enhanced recognition and killing of senescent tumor cells. | [7] |
The SASP induced by Palbociclib leads to a significant shift in the cytokine and chemokine milieu of the TME. This can enhance immune cell recruitment but may also have unintended pro-tumorigenic effects.
| Cytokine/Chemokine | Cancer Model | Change | Citation |
| CCL5 (RANTES) | Melanoma, NSCLC | Upregulated | [6][8] |
| CXCL9, CXCL1, CCL17, CCL13 | ER+ Breast Cancer | Correlated with high density of CD4/CD8 T-cells. | [10] |
| VEGFA, IL1B, CXCL16, CCL3, CCL7 | ER+ Breast Cancer | Increased in macrophage-enriched clusters. | [10] |
| Interferon-γ (IFN-γ) | In vitro T-Cell Co-culture | Lower total concentration (due to reduced T-cell expansion). | [9] |
| Tumor Necrosis Factor (TNF) | In vitro T-Cell Co-culture | Lower total concentration (due to reduced T-cell expansion). | [9] |
-
Inhibition of Metastasis: Palbociclib has been shown to inhibit migration and invasion in breast cancer cells by downregulating the c-Jun/COX-2 signaling pathway, which in turn suppresses the epithelial-mesenchymal transition (EMT).[5][11]
-
Enhanced Antigen Presentation: By modulating cytokine production, such as IFN-γ, Palbociclib can indirectly increase MHC class I expression and antigen presentation on tumor cells, making them better targets for cytotoxic T-lymphocytes.[9]
Experimental Methodologies
Investigating the effects of Palbociclib on the TME requires a multi-faceted approach combining in vitro and in vivo models with advanced analytical techniques.
-
Objective: To quantitatively assess the composition and spatial relationships of immune and stromal cells within the tumor tissue.
-
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsies are sectioned.
-
Staining Cycles: Slides undergo iterative cycles of antibody incubation, imaging, and signal stripping. A panel of validated antibodies (e.g., targeting CD3, CD4, CD8, CD68, CD163, Ki67, Pan-CK) is used.[10]
-
Image Acquisition: High-resolution images of defined regions of interest (ROIs) are captured after each staining cycle.
-
Data Analysis: Automated pipelines are used to segment cells, phenotype them based on marker expression, and analyze their spatial distribution and cell-to-cell interactions to identify distinct cellular neighborhoods.[10]
-
-
Objective: To evaluate the effect of Palbociclib on tumor growth and the TME in a living organism.
-
Protocol Outline:
-
Cell Preparation: A suspension of cancer cells (e.g., LoVo or HCT116) is prepared in PBS at a concentration of approximately 2x10^7 cells/mL.[12]
-
Implantation: 0.1 mL of the cell suspension is inoculated subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment (Palbociclib, administered via oral gavage) and control (vehicle) groups.
-
Monitoring: Tumor volume is measured regularly with calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for downstream analysis, including IHC, flow cytometry, and RNA sequencing.[12]
-
-
Objective: To determine the direct effect of Palbociclib on T-cell function.
-
Protocol Outline:
-
Co-culture Setup: Target cancer cells are cultured with activated human T-cells (e.g., PBMCs stimulated with anti-CD3/CD28) in the presence of varying concentrations of Palbociclib or a vehicle control.
-
Proliferation Measurement: T-cell proliferation is measured using methods like CFSE dilution assays via flow cytometry.
-
Cytotoxicity Measurement: Tumor cell killing is quantified using a luminescence-based assay (if tumor cells express luciferase) or by measuring the release of lactate dehydrogenase (LDH).[9]
-
Cytokine Analysis: Supernatants from the co-culture are collected to measure the concentration of key cytokines like IFN-γ and TNF via ELISA or multiplex bead array.[9]
-
Summary and Future Directions
The interaction of Palbociclib with the tumor microenvironment is a complex, multifaceted process. While its primary cell-cycle-arrest mechanism is well-defined, its immunomodulatory effects present both opportunities and challenges.
-
Opportunities: The induction of senescence and secretion of certain chemokines can promote an immunologically "hot" TME, potentially sensitizing tumors to immune checkpoint inhibitors.[6] This provides a strong rationale for combination therapies, and clinical trials exploring Palbociclib with agents like Pembrolizumab are underway.[13]
-
Challenges: The potential for promoting immunosuppressive M2 macrophages and impairing T-cell proliferation highlights possible mechanisms of therapeutic resistance.[9] Understanding the balance between these pro- and anti-immune effects is critical for optimizing treatment strategies.
Future research should focus on elucidating the context-dependent nature of these TME modifications, identifying biomarkers that predict which patients will mount a favorable immune response to Palbociclib, and designing rational combination therapies that leverage its immune-stimulatory properties while mitigating its potential immunosuppressive actions.
References
- 1. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulated Immune Pathway Associated with Palbociclib Resistance in Preclinical Breast Cancer Models: Integrative Genomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palbociclib: an evidence-based review of its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE ANTI-TUMOR THERAPEUTIC EFFICACY OF PALBOCICLIB IS MEDIATED BY THE INDUCTION OF CELLULAR SENESCENCE AND ITS IMMUNE SURVEILLANCE | Ricerc@Sapienza [research.uniroma1.it]
- 8. Palbociclib Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palbociclib impairs the proliferative capacity of activated T cells while retaining their cytotoxic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Synergistic Effects of Palbociclib Isethionate and Fulvestrant in Vitro
Audience: Researchers, scientists, and drug development professionals in oncology.
Introduction: Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in combination with fulvestrant, a selective estrogen receptor (ER) degrader, has demonstrated significant clinical efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1] In vitro studies have confirmed a synergistic interaction between these two agents, leading to enhanced anti-proliferative effects in ER-positive breast cancer cell lines.[2][3] This document provides detailed application notes and protocols for investigating the synergistic effects of palbociclib isethionate and fulvestrant in vitro, with a focus on the MCF-7 breast cancer cell line as a model system.
Data Presentation
The synergistic interaction between palbociclib and fulvestrant results in a more potent inhibition of cell growth than would be expected from the additive effects of each drug alone. This is reflected in the half-maximal inhibitory concentrations (IC50) and can be quantitatively assessed using the Combination Index (CI).
Table 1: IC50 Values of Palbociclib and Fulvestrant in Breast Cancer Cell Lines.
| Cell Line | IC50 Fulvestrant (nM) | IC50 Palbociclib (nM) |
| MCF-7 | 0.20 ± 0.02 | 51.9 ± 0.010 |
| MCF-7-FGFR1 | 0.83 ± 0.06 | 60.71 ± 0.85 |
| MCF-7-LTED-R | 1.03 ± 0.07 | 80.91 ± 6.58 |
| T-47D | 0.86 ± 0.06 | 47.31 ± 2.60 |
| T-47D-FGFR1 | 2.24 ± 0.08 | 66.37 ± 8.19 |
| T-47D-LTED-R | 1.49 ± 0.02 | 68.84 ± 3.88 |
| HCC1428 | 13.95 ± 0.69 | Not reached at 500nM |
| HCC1428-LTED-R | 18.75 ± 1.19 | Not reached at 500nM |
| Data presented as mean ± SEM from three independent experiments.[4] |
Table 2: Combination Index (CI) for Palbociclib and Fulvestrant in MCF-7 Cells.
| Effect Level (Fraction Affected, Fa) | Combination Index (CI) | Interpretation |
| 0.50 (50% inhibition) | < 1 | Synergy |
| 0.75 (75% inhibition) | < 1 | Synergy |
| 0.90 (90% inhibition) | < 1 | Synergy |
| Note: The CI values are representations of synergistic outcomes. Actual values should be calculated from experimental dose-response data using software such as CompuSyn. |
Table 3: Effects of Palbociclib and Fulvestrant on Cell Cycle Distribution in MCF-7 Cells.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | ~45-50% | ~30-35% | ~15-20% |
| Palbociclib (100 nM) | Increased | Decreased | Minimal Change |
| Fulvestrant (10 nM) | Increased | Decreased | Minimal Change |
| Combination | Significantly Increased | Significantly Decreased | Minimal Change |
| Representative data. Actual percentages will vary based on experimental conditions. |
Table 4: Effects of Palbociclib and Fulvestrant on Protein Expression in MCF-7 Cells.
| Treatment | pRb (Ser780) Level | Total Rb Level | Cyclin D1 Level |
| Vehicle Control | Baseline | Baseline | Baseline |
| Palbociclib (100 nM) | Decreased | No significant change | No significant change |
| Fulvestrant (10 nM) | Decreased | Decreased | Decreased |
| Combination | Strongly Decreased | Decreased | Decreased |
| Representative data. Quantification should be performed via densitometry analysis of Western blots. |
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
This protocol outlines the determination of cell viability in response to palbociclib and fulvestrant, both individually and in combination, and the subsequent calculation of the Combination Index (CI) to quantify synergy.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Fulvestrant (dissolved in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of palbociclib and fulvestrant in culture medium.
-
Treat the cells with a matrix of drug concentrations, including single-agent dose responses and combination treatments at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Cell Cycle Analysis
This protocol describes the use of flow cytometry to analyze the effects of palbociclib and fulvestrant on cell cycle distribution.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Fulvestrant
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat the cells with palbociclib, fulvestrant, or the combination at desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The combination treatment is expected to cause a significant arrest of cells in the G0/G1 phase.[5]
Western Blot Analysis for Key Signaling Proteins
This protocol is for assessing the impact of palbociclib and fulvestrant on the expression and phosphorylation of key proteins in the cell cycle and ER signaling pathways.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Fulvestrant
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-pRb (Ser780), anti-Rb, anti-Cyclin D1, anti-ERα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the drugs as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin. The combination treatment is expected to cause a marked decrease in the phosphorylation of the Retinoblastoma (Rb) protein.
Visualizations
Caption: Mechanism of synergistic action.
References
- 1. Palbociclib in Combination With Fulvestrant in Women With Hormone Receptor-Positive/HER2-Negative Advanced Metastatic Breast Cancer: Detailed Safety Analysis From a Multicenter, Randomized, Placebo-Controlled, Phase III Study (PALOMA-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Palbociclib and Fulvestrant Act in Synergy to Modulate Central Carbon Metabolism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of pRb after Palbociclib Isethionate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palbociclib Isethionate is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor.[2][3] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[3] By inhibiting CDK4/6, Palbociclib prevents pRb phosphorylation, thereby maintaining pRb in its active state and inducing G1 cell cycle arrest.[2][3][4] This application note provides a detailed protocol for the detection of total and phosphorylated pRb (pRb) by Western blot in cell lysates following treatment with this compound.
Signaling Pathway and Drug Mechanism
The diagram below illustrates the canonical Rb signaling pathway and the mechanism of action of Palbociclib. In proliferating cells, Cyclin D-CDK4/6 complexes phosphorylate pRb, leading to its inactivation and the release of E2F transcription factors. Palbociclib specifically inhibits CDK4/6, thus preventing pRb phosphorylation and halting cell cycle progression.
Caption: Mechanism of Palbociclib on the Rb signaling pathway.
Experimental Protocol: Western Blot for pRb and Total Rb
This protocol is optimized for cultured cells treated with this compound.
Materials and Reagents
-
Cell Lines: Rb-proficient cancer cell lines (e.g., MCF-7, MDA-MB-231).[1][5]
-
This compound: Prepare stock solutions in a suitable solvent like DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification Assay: BCA or Bradford assay.
-
SDS-PAGE Gels: Tris-glycine or Tris-acetate gels (e.g., 3-8% Tris-acetate for resolving hyper- and hypophosphorylated pRb forms).[6]
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). It is crucial to use BSA instead of milk for blocking when detecting phosphoproteins to avoid high background.[7]
-
Primary Antibodies:
-
Rabbit anti-phospho-Rb (e.g., Ser780, Ser795, or Ser807/811)
-
Mouse anti-total Rb
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Western blot experimental workflow.
Step-by-Step Procedure
-
Cell Treatment:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Mix the lysate with 2x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.[7]
-
-
SDS-PAGE:
-
Load 30-50 µg of protein per well onto an SDS-PAGE gel.[7]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb or anti-total Rb) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to the total Rb signal.
-
Data Presentation
The following table summarizes typical quantitative parameters for a Western blot experiment to detect pRb after Palbociclib treatment.
| Parameter | Recommended Value/Range | Reference/Note |
| Cell Lines | MCF-7, T47D, MDA-MB-231 | Rb-proficient cell lines[5] |
| Palbociclib Concentration | 0.1 - 1 µM (IC50 values vary) | Effective concentrations range from nM to low µM[1][8] |
| Treatment Duration | 24 - 72 hours | Time-dependent effects can be observed[5][8] |
| Protein Loading Amount | 30 - 50 µg per well | [7] |
| Primary Antibody: pRb | e.g., anti-phospho-Rb (Ser780) | Dilution as per manufacturer's datasheet (typically 1:1000) |
| Primary Antibody: Total Rb | e.g., anti-Rb (4H1) | Dilution as per manufacturer's datasheet (typically 1:1000)[7] |
| Blocking Buffer | 5% BSA in TBST | Crucial for phospho-protein detection[7] |
| Expected Outcome | Dose-dependent decrease in pRb levels | Total Rb levels should remain relatively constant |
Troubleshooting
-
High Background: Ensure thorough washing steps and use BSA for blocking instead of milk.[7]
-
No or Weak Signal: Confirm the presence of Rb protein in your cell line. Optimize antibody concentrations and incubation times. Ensure the use of phosphatase inhibitors during cell lysis.[9]
-
Multiple Bands for Total Rb: This can represent different phosphorylation states (hypo- and hyper-phosphorylated forms).[6] Using lower percentage acrylamide gels or gradient gels can help resolve these bands.
References
- 1. selleckchem.com [selleckchem.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Palbociclib: an evidence-based review of its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phosphorylated protein Western blotting - Protein and Proteomics [protocol-online.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Palbociclib Isethionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib Isethionate is a highly selective and potent oral inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are key regulators of the cell cycle, and their inhibition by Palbociclib leads to cell cycle arrest at the G1/S transition phase.[3][4] This targeted therapy has shown significant promise in the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2]
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. When combined with fluorescent dyes that bind stoichiometrically to DNA, such as Propidium Iodide (PI), it allows for the precise quantification of DNA content within a population of cells.[5] This enables the determination of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5] These application notes provide a detailed protocol for utilizing flow cytometry to assess the efficacy of this compound in inducing G1 cell cycle arrest in cancer cell lines.
Mechanism of Action: The CDK4/6-Rb Pathway
The progression of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.[2][6] In proliferating cells, Cyclin D binds to and activates CDK4 and CDK6. This complex then phosphorylates the Rb protein, leading to its inactivation.[2] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and progression into the S phase.[6]
Palbociclib acts as a specific inhibitor of CDK4 and CDK6.[1] By binding to these kinases, it prevents the formation of the active Cyclin D-CDK4/6 complex and subsequent phosphorylation of Rb.[3] As a result, Rb remains active and bound to E2F, thereby blocking the transcription of S-phase-promoting genes and causing the cell to arrest in the G1 phase.[4][7]
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
This protocol outlines the steps for treating a cancer cell line with this compound and subsequently analyzing the cell cycle distribution using Propidium Iodide staining and flow cytometry.[5][8][9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line known to be sensitive to Palbociclib)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, as a vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Drug Treatment:
-
Cell Harvesting:
-
After the treatment period, aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[8]
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in the PI staining solution. The RNase A in the solution is crucial to degrade RNA and ensure that PI only binds to DNA.[5][9]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Set the appropriate forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and doublets.[8]
-
Measure the fluorescence intensity of the PI signal.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for a statistically significant analysis.
-
Data Presentation and Interpretation
The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content.[8] This histogram will typically show two distinct peaks representing cells in the G0/G1 phase (with 2N DNA content) and the G2/M phase (with 4N DNA content). The region between these two peaks represents cells in the S phase, which are actively synthesizing DNA.
The software can be used to quantify the percentage of cells in each phase of the cell cycle. A successful experiment with Palbociclib should demonstrate a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases.
Table 1: Hypothetical Cell Cycle Distribution Data after Palbociclib Treatment
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 | 30.5 | 14.3 |
| Palbociclib (0.1 µM) | 65.8 | 22.1 | 12.1 |
| Palbociclib (1 µM) | 78.9 | 12.4 | 8.7 |
| Palbociclib (10 µM) | 85.3 | 6.5 | 8.2 |
Table 2: Summary of Expected Outcomes
| Parameter | Expected Change with Palbociclib Treatment | Rationale |
| Percentage of G0/G1 cells | Increase | Inhibition of CDK4/6 prevents progression out of the G1 phase. |
| Percentage of S cells | Decrease | Cells are arrested before they can enter the DNA synthesis phase. |
| Percentage of G2/M cells | Decrease | Fewer cells are progressing through the cell cycle to reach the G2/M phase. |
| Rb Phosphorylation | Decrease | Palbociclib directly inhibits the kinases responsible for Rb phosphorylation. |
Troubleshooting
-
High percentage of debris: Ensure gentle cell handling during harvesting and fixation. A proper FSC vs. SSC gate can help exclude debris during analysis.
-
Broad G0/G1 or G2/M peaks: This could indicate issues with staining or instrument calibration. Ensure proper mixing of the staining solution and check the linearity of the flow cytometer.
-
No significant change in cell cycle distribution: Verify the activity of the Palbociclib compound. Ensure the cell line used is sensitive to CDK4/6 inhibition (i.e., expresses functional Rb protein).[11][12]
Conclusion
The use of flow cytometry with Propidium Iodide staining is a robust and quantitative method for assessing the biological activity of this compound. By demonstrating a clear G1 cell cycle arrest, researchers and drug development professionals can effectively evaluate the potency and efficacy of this and other CDK4/6 inhibitors in various cancer models. This protocol provides a solid foundation for conducting such studies and interpreting the resulting data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
Application Notes and Protocols for Preclinical Use of Palbociclib Isethionate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Palbociclib is a highly selective and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] As a key regulator of the cell cycle, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is frequently dysregulated in various cancers, making it a critical therapeutic target.[3] Palbociclib functions by blocking the phosphorylation of the Rb protein, which prevents the cell from progressing from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, thereby inducing G1 arrest and inhibiting tumor cell proliferation.[1][4] These application notes provide a comprehensive overview of dosages, formulation protocols, and experimental workflows for the use of Palbociclib Isethionate in preclinical animal studies based on published research.
Mechanism of Action: The CDK4/6-Rb Signaling Pathway
Palbociclib targets the core machinery of the cell cycle. In normal cell proliferation, mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. Phosphorylation of Rb causes it to release the transcription factor E2F, allowing for the expression of genes necessary for S-phase entry and DNA replication.[5] Palbociclib specifically inhibits the kinase activity of the CDK4/6-Cyclin D complex, keeping Rb in its active, hypophosphorylated state where it remains bound to E2F, thus halting the cell cycle in the G1 phase.[1]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palbociclib Isethionate in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and laboratory use of Palbociclib Isethionate, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Physicochemical Properties
This compound is the isethionate salt of Palbociclib, an orally available small molecule inhibitor of CDK4 and CDK6.[1] Understanding its physical and chemical properties is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid | [2][3] |
| Molecular Formula | C₂₄H₂₉N₇O₂ · C₂H₆O₄S | [2] |
| Molecular Weight | 573.66 g/mol | [2][4] |
| CAS Number | 827022-33-3 | [2][4] |
| Appearance | Yellow to pale yellow powder | [5] |
| Solubility (Water) | ≥26.8 mg/mL. Some sources indicate 10 mg/mL, warming may be required. One source states up to 50 mg/mL with ultrasonication is possible. | [2][3][4][5] |
| Solubility (DMSO) | Solubility in DMSO is inconsistent across sources. Some report insolubility, while others state solubility at ≥28.7 mg/mL or lower concentrations like 6.25-10 mg/mL, possibly requiring fresh DMSO and sonication. It is recommended to test solubility in a small amount first. | [2][3][4][5] |
| Solubility (Ethanol) | Insoluble | [2][4] |
Mechanism of Action: CDK4/6 Inhibition
Palbociclib selectively inhibits CDK4 and CDK6, key regulators of the cell cycle.[5][6] Specifically, it prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][6] This inhibition blocks the progression of the cell cycle from the G1 to the S phase, thereby suppressing DNA replication and inhibiting the proliferation of cancer cells.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials and Equipment:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions:
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.[6]
Procedure:
-
Calculate the required mass:
-
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 573.66 g/mol * Volume (L) * 1000 mg/g
-
For example, to prepare 10 mL of a 10 mM stock solution: Mass = 10 * 573.66 * 0.010 * 1 = 5.74 mg
-
-
Weigh the powder:
-
Carefully weigh the calculated amount of this compound powder.
-
-
Dissolution:
-
Add the powder to a sterile conical tube.
-
Add the desired volume of sterile water.
-
Vortex the solution thoroughly for 2-3 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 50°C) or sonication can be used to aid dissolution.[4]
-
-
Sterilization:
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage table below.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.
Materials and Equipment:
-
10 mM this compound stock solution
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile tips
Procedure:
-
Determine the final desired concentration:
-
The effective concentration of Palbociclib can vary between cell lines. A typical starting range for in vitro experiments is 10 nM to 2 µM.[7]
-
-
Calculate the required volume of stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of stock solution (10 mM)
-
V₁ = Volume of stock solution to add
-
C₂ = Desired final concentration
-
V₂ = Final volume of the working solution
-
-
For example, to prepare 1 mL of a 1 µM working solution: V₁ = (1 µM * 1 mL) / 10,000 µM = 0.0001 mL or 0.1 µL
-
-
Serial Dilutions (Recommended):
-
Due to the small volume calculated, it is recommended to perform serial dilutions.
-
Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Step B (Final Dilution): Use the 100 µM intermediate solution to prepare the final working concentrations. For a 1 µM final concentration in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of the solvent used for the final dilution (e.g., cell culture medium) to control wells.
-
-
Treatment of Cells:
-
Add the appropriate volume of the working solution to the cell culture plates.
-
Gently mix the plate to ensure even distribution.
-
Storage and Stability
Proper storage of this compound is critical to maintain its activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution in Water | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 6 months | ||
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for best results as moisture can reduce solubility. |
| -20°C | Up to 1-6 months |
Experimental Workflow
The following diagram outlines the general workflow for using this compound in a laboratory setting.
References
- 1. Palbociclib (PD0332991) Isethionate | CDK4/6 inhibitor | anticancer drug | CAS 827022-33-3 | Buy Palbociclib (PD-0332991; Ibrance) Isethionate from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cyclin-d1.com [cyclin-d1.com]
Application Notes and Protocols for the Use of Palbociclib Isethionate in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid culture systems have emerged as a pivotal technology in cancer research and drug development. These self-organizing structures, derived from patient tissues, closely recapitulate the complex architecture, cellular heterogeneity, and functionality of the original tumor.[1][2][3] This makes patient-derived organoids (PDOs) a superior preclinical model for evaluating therapeutic responses compared to traditional 2D cell cultures.[4]
Palbociclib Isethionate is a highly selective, orally available small-molecule inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[5][6][7] By targeting the core cell cycle machinery, Palbociclib induces G1 phase cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[8][9] It has received FDA approval for the treatment of certain types of advanced breast cancer.[7]
This document provides detailed application notes and protocols for utilizing this compound in 3D organoid culture systems to assess its efficacy, explore mechanisms of resistance, and guide personalized medicine strategies.
Mechanism of Action of Palbociclib
Palbociclib targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[8][10] Palbociclib competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation and inactivation of the Rb tumor suppressor protein.[11][12] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for DNA synthesis and cell cycle progression into the S phase.[9][10]
Experimental Workflow for Palbociclib Screening in PDOs
The process of using PDOs for drug screening involves several key stages, from patient sample acquisition to data analysis. This workflow ensures that the organoids are properly established and characterized before conducting drug sensitivity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pancreatic cancer derived 3D organoids as a clinical tool to evaluate the treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Utilizing Palbociclib Isethionate for the Development and Study of Acquired Resistance in Breast Cancer Models
Introduction
Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a standard-of-care treatment for patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer, often in combination with endocrine therapy.[1][2] By blocking the activity of the Cyclin D-CDK4/6-Rb pathway, Palbociclib prevents cell cycle progression from the G1 to the S phase, inducing cell cycle arrest.[3][4] Despite significant improvements in progression-free survival, the development of acquired resistance is a major clinical challenge.[5][6] Understanding the molecular mechanisms that drive this resistance is critical for developing subsequent therapeutic strategies. This document provides detailed protocols for generating Palbociclib-resistant breast cancer cell lines and methods for characterizing the resistant phenotype.
Mechanisms of Acquired Resistance to Palbociclib
Acquired resistance to Palbociclib is multifactorial, involving various alterations that allow cancer cells to bypass the G1 checkpoint. Key mechanisms identified in preclinical models and clinical samples include:
-
Alterations in the Core Pathway: Loss-of-function mutations or copy number alterations in the Retinoblastoma (RB1) gene are common mechanisms, as Rb is the direct substrate of CDK4/6.[7][8] Amplification or overexpression of CDK6 can also overcome Palbociclib's inhibitory effect.[9]
-
Bypass Signaling Pathways: Upregulation of Cyclin E1 (CCNE1) and subsequent activation of CDK2 can phosphorylate Rb independently of CDK4/6, providing an escape route.[8][10]
-
Activation of Parallel Growth Pathways: Hyperactivation of signaling cascades such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways can promote cell proliferation despite CDK4/6 inhibition.[5][7][11]
-
Other Mechanisms: Additional factors include the loss of ER signaling accompanied by activation of Androgen Receptor (AR) signaling, and alterations in the tumor microenvironment.[8][12]
Experimental Protocols
Protocol 1: Generation of Palbociclib-Resistant Breast Cancer Cell Lines
This protocol describes the generation of Palbociclib-resistant (PalboR) cell lines through continuous, long-term exposure to escalating doses of the drug.
Materials:
-
Parental HR+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Palbociclib Isethionate (MedChemExpress, Selleck Chemicals)[13][14]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Parental IC50: First, determine the 50% inhibitory concentration (IC50) of Palbociclib for the parental cell line using a standard proliferation assay (see Protocol 2).
-
Initial Exposure: Seed parental cells in a T-25 flask and culture them in complete growth medium containing Palbociclib at a starting concentration equal to the determined IC50. A parallel culture with vehicle (DMSO) should be maintained as a control.
-
Dose Escalation:
-
Initially, cells will exhibit significant growth inhibition. Continue to culture the cells, replacing the medium with fresh Palbociclib-containing medium every 3-4 days.
-
Once the cells resume proliferation and reach approximately 80% confluency (this may take several weeks), passage them and double the concentration of Palbociclib.
-
Repeat this dose-escalation process in a stepwise manner. The process of establishing a highly resistant cell line can take 6-9 months.[6][15]
-
-
Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate steadily in a concentration of Palbociclib that is 5- to 10-fold higher than the parental IC50.[7]
-
Validation and Maintenance:
-
Once a resistant line is established, confirm the shift in IC50 using a proliferation assay (Protocol 2). The resistant cells should show a significantly higher IC50 value compared to the parental line.
-
Maintain the established PalboR cell line in a medium containing a constant, high concentration of Palbociclib (e.g., 1-4 µM) to preserve the resistant phenotype.[15]
-
Protocol 2: Cell Proliferation Assay (WST/MTT)
This protocol is used to determine the IC50 values and assess the sensitivity of parental and resistant cells to Palbociclib.
Materials:
-
Parental and PalboR cells
-
96-well cell culture plates
-
This compound
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]
-
Drug Treatment: Prepare serial dilutions of Palbociclib (e.g., from 0.01 µM to 20 µM). Remove the old medium and add 100 µL of medium containing the different drug concentrations to the respective wells. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[16]
-
Viability Measurement:
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[16]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the cell viability (%) against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot Analysis of Key Resistance Markers
This protocol is used to analyze changes in protein expression and phosphorylation associated with Palbociclib resistance.
Materials:
-
Parental and PalboR cell lysates
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-CDK6, anti-Cyclin E1, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Protein Extraction: Lyse parental and PalboR cells (treated with or without Palbociclib) using RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply a chemiluminescence substrate, and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Compare the expression and phosphorylation levels of key proteins between parental and resistant cells.[7]
Quantitative Data Summary
The development of resistance is marked by a significant increase in the IC50 value for Palbociclib. Below are representative data compiled from published studies.
Table 1: Palbociclib IC50 Values in Parental and Resistant Breast Cancer Cell Lines.
| Cell Line | Parental IC50 (µM) | Resistant Line | Resistant IC50 (µM) | Fold Resistance | Reference |
|---|---|---|---|---|---|
| MCF-7 | ~0.87 | MCF7-P1 | >1.8 | >2.1 | [7] |
| MCF-7 | ~0.87 | MCF7-P2 | >2.9 | >3.3 | [7] |
| T47D | ~0.43 | T47D-PR | >3.4 | >7.9 | [7] |
| MCF-7 | 5.077 | MCF-7pR | 24.72 | 4.9 |[12] |
Table 2: Common Molecular Alterations in Palbociclib-Resistant Models.
| Alteration | Protein/Gene | Consequence | Common Models | References |
|---|---|---|---|---|
| Loss of Function | RB1 | Loss of G1 checkpoint control | MCF-7, T47D, PDX models | [7][8] |
| Upregulation/Amplification | CDK6 | Overcomes Palbociclib inhibition | MCF-7, T47D | [7][9] |
| Upregulation | Cyclin E1 (CCNE1) | CDK2 activation, Rb phosphorylation | MCF-7, T47D | [8][10] |
| Pathway Activation | PI3K/AKT/mTOR | Pro-survival and proliferative signaling | T47D, MCF-7 | [7][17] |
| Pathway Activation | FGFR/MAPK | Mitogenic signaling | NSCLC (relevant to BC) | [11] |
| Loss of ER signaling | ESR1 | Activation of alternative pathways (e.g., AR) | MCF-7 |[12] |
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer | MDPI [mdpi.com]
- 9. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 10. Resistance to CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Combined Androgen receptor blockade overcomes the resistance of breast cancer cells to palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palbociclib Isethionate in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Palbociclib Isethionate in patient-derived xenograft (PDX) models, a critical preclinical tool for evaluating cancer therapeutics. The protocols outlined below are synthesized from established research to guide the design and execution of in vivo studies investigating the efficacy and mechanism of action of Palbociclib.
Introduction
This compound is a highly selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a frequent event in various cancers, leading to uncontrolled cell proliferation. Palbociclib functions by blocking the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to the S phase and inducing a cytostatic effect.[1][2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor fragments into immunodeficient mice, are increasingly utilized in preclinical cancer research. These models are valued for their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor, offering a more predictive assessment of therapeutic response compared to traditional cell line-derived xenografts.
Mechanism of Action: The CDK4/6-Rb Signaling Pathway
Palbociclib targets the core machinery of the cell cycle. In many cancer types, mitogenic signaling pathways lead to the upregulation of Cyclin D. Cyclin D then complexes with and activates CDK4 and CDK6. This activated complex phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the transcription factor E2F, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.[4][5] Palbociclib inhibits CDK4 and CDK6, preventing the phosphorylation of Rb and thereby halting the cell cycle in the G1 phase.[2][3][6]
Efficacy of Palbociclib in PDX Models: Quantitative Data
Studies utilizing PDX models have demonstrated the in vivo efficacy of Palbociclib across various cancer types. The following tables summarize key quantitative findings from representative studies.
| Cancer Type | PDX Model | Treatment | Dosage | Key Findings | Reference |
| Medulloblastoma (Group 3, MYC-amplified) | Med-211FH | Palbociclib | Not Specified | 63% average reduction in subcutaneous tumor volume. | [3] |
| Medulloblastoma (SHH) | Med-1712FH | Palbociclib | Not Specified | 63% average reduction in subcutaneous tumor volume. | [3] |
| Medulloblastoma (Group 3, MYC-amplified) | Orthotopic | Palbociclib | Not Specified | Significant survival advantage in mice with intracranial tumors. | [2] |
| Breast Cancer (Endocrine Resistant) | WHIM11 | Palbociclib | 125 mg/kg/day, p.o. | Significant inhibition of tumor growth compared to vehicle control. | [7] |
| Breast Cancer (Endocrine Resistant) | WHIM16 | Palbociclib | 125 mg/kg/day, p.o. | Significant inhibition of tumor growth compared to vehicle control. | [7] |
| Breast Cancer (Endocrine Resistant) | WHIM43 | Palbociclib | 125 mg/kg/day, p.o. | Significant inhibition of tumor growth compared to vehicle control. | [7] |
| Various Solid Tumors (n=23) | Multiple PDX models | Palbociclib + Sunitinib | 100 mg/kg (Palbociclib), 50 mg/kg (Sunitinib), p.o., 5 days/week | Synergistic inhibitory effect in 74% of models compared to monotherapies. |
Experimental Protocols
The following protocols provide a generalized framework for conducting Palbociclib efficacy studies in PDX models. Specific parameters may need to be optimized based on the tumor type, PDX model characteristics, and research question.
PDX Model Establishment and Expansion
-
Tumor Implantation: Surgically implant fresh or cryopreserved patient tumor fragments (typically 2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth at least twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. Aseptically divide the tumor into smaller fragments for subsequent implantation into new cohorts of mice for expansion.
In Vivo Efficacy Study
-
Animal Cohort Randomization: Once tumors in the expansion cohort reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (typically n=5-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 50 mM sodium lactate buffer, pH 4.0).
-
Administer Palbociclib orally (p.o.) via gavage at a dose range of 50-125 mg/kg, typically once daily.[7] The control group should receive the vehicle only.
-
-
Treatment Duration: Continue treatment for a specified period (e.g., 21-28 days) or until a predefined endpoint is reached (e.g., tumor volume >2000 mm³ or signs of toxicity).
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe mice daily for any clinical signs of toxicity.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) and another portion can be snap-frozen for molecular analysis.
Pharmacodynamic and Biomarker Analysis
-
Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess target engagement and downstream effects.
-
Key markers include:
-
-
Cell Cycle Analysis:
-
Dissociate fresh tumor tissue into a single-cell suspension.
-
Stain cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze by flow cytometry.
-
An increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase population is indicative of Palbociclib-induced cell cycle arrest.[2][3]
-
-
Western Blotting: Analyze protein lysates from tumor tissue to quantify levels of pRb, total Rb, Cyclin D, CDK4, and CDK6 to further investigate the drug's effect on the signaling pathway.
Experimental Workflow Diagram
Conclusion
The use of this compound in patient-derived xenograft models provides a robust platform for preclinical evaluation of this CDK4/6 inhibitor. The protocols and data presented here offer a framework for researchers to design and interpret studies aimed at understanding the efficacy, mechanism of action, and potential biomarkers of response to Palbociclib in a clinically relevant setting. Careful execution of these experimental workflows will contribute to the ongoing development and optimization of targeted cancer therapies.
References
- 1. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry for Ki-67 after Palbociclib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) staining of the proliferation marker Ki-67 in tumor tissue following treatment with Palbociclib Isethionate. Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant anti-proliferative effects, making Ki-67 a critical pharmacodynamic biomarker to assess treatment response.[1][2][3]
Introduction
Palbociclib (Ibrance®) is a first-in-class oral, reversible inhibitor of CDK4 and CDK6.[2] These kinases are key regulators of the cell cycle, and their inhibition by Palbociclib leads to a G1 cell cycle arrest.[4][5] This mechanism effectively blocks tumor cell proliferation. The Ki-67 protein is a well-established nuclear marker for cellular proliferation, expressed during all active phases of the cell cycle (G1, S, G2, and M) but absent in resting cells (G0).[6] Consequently, a reduction in the Ki-67 labeling index is a strong indicator of the anti-proliferative activity of Palbociclib.[1][3] Several clinical trials have utilized the change in Ki-67 expression as a key endpoint to evaluate the biological effect of Palbociclib in breast cancer.[1][3]
Mechanism of Action of Palbociclib and its Effect on Ki-67
Palbociclib targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. In hormone receptor-positive (HR+) breast cancer, this pathway is often hyperactivated, driving uncontrolled cell division.[7] Palbociclib inhibits CDK4 and CDK6, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4][5] This G1 arrest leads to a decrease in the proportion of proliferating cells, which can be quantified by a reduction in the Ki-67 index.
Quantitative Data on Ki-67 Reduction Post-Palbociclib Treatment
Multiple clinical studies have demonstrated a significant decrease in Ki-67 expression in breast cancer tissues following Palbociclib treatment. The following table summarizes key findings from notable trials.
| Clinical Trial | Treatment Arm | Duration of Treatment | Baseline Ki-67 (Median/Mean) | Post-treatment Ki-67 (Median/Mean) | Log-fold Change / Percent Reduction | Reference |
| PALLET | Palbociclib + Letrozole | 14 weeks | Not Specified | Not Specified | Median log-fold change of -4.1 (equivalent to -97.4% geometric mean change) | [3] |
| PALLET | Letrozole alone | 14 weeks | Not Specified | Not Specified | Median log-fold change of -2.2 (equivalent to -88.5% geometric mean change) | [3] |
| NeoPalAna | Palbociclib + Anastrozole | Neoadjuvant | Not Specified | Not Specified | Significantly enhanced cell cycle control measured by reduced Ki-67 | [1] |
| POP (Preoperative Palbociclib) | Palbociclib monotherapy | 14 days | Not Specified | Not Specified | Decreased protein levels of Ki-67 compared to no-treatment group | [1] |
| NA-PHER2 | Palbociclib + Trastuzumab + Pertuzumab + Fulvestrant | Neoadjuvant | Not Specified | Not Specified | Decreased expression of Ki-67 at time of surgery compared to baseline | [1] |
Detailed Protocol: Immunohistochemical Staining for Ki-67
This protocol is a synthesized guideline based on established methods for Ki-67 IHC staining in formalin-fixed, paraffin-embedded (FFPE) tissues.[6][8]
1. Specimen Preparation
-
Fixation: Tissues should be fixed in 10% neutral buffered formalin for 6-72 hours.[9]
-
Processing and Embedding: Standard tissue processing and embedding in paraffin wax.
-
Sectioning: Cut 4 µm thick sections and mount on positively charged slides.
-
Baking: Bake slides for a minimum of 30 minutes at 53-65°C.[6]
2. Reagents and Materials
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween 20 - TBST)
-
Protein Block (Serum-Free) or 10% normal serum from the species of the secondary antibody
-
Primary Antibody: Mouse anti-human Ki-67 monoclonal antibody (e.g., clone MIB-1)
-
Antibody Diluent
-
Secondary Antibody: HRP-conjugated anti-mouse antibody
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin Counterstain
-
Mounting Medium
3. Staining Procedure
Step-by-Step Method:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 2 minutes each.
-
Hydrate through graded alcohols: 95%, 80%, and 70% ethanol for 2 minutes each.[8]
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Sodium Citrate Buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.[8]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer (TBST).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse thoroughly with wash buffer.
-
-
Blocking:
-
Apply protein block or normal serum and incubate for 10-20 minutes to prevent non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody in antibody diluent according to the manufacturer's instructions.
-
Apply the primary antibody to the sections and incubate in a humidified chamber for 30-60 minutes at room temperature or overnight at 4°C.[6]
-
Rinse slides with wash buffer (3 changes for 2 minutes each).
-
-
Secondary Antibody Incubation:
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[8]
-
Rinse slides with wash buffer (3 changes for 2 minutes each).
-
-
Detection:
-
Prepare and apply the DAB chromogen solution according to the manufacturer's protocol.
-
Incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.[6]
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 5 minutes.[6]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
4. Quality Control
-
Positive Control: Use a tissue known to have high Ki-67 expression (e.g., tonsil, lymph node) to validate the staining run.
-
Negative Control: Omit the primary antibody on a separate slide to check for non-specific staining from the secondary antibody and detection system.
5. Scoring and Interpretation of Ki-67
-
Scoring Method: Ki-67 is scored as the percentage of invasive tumor cells with positive nuclear staining.[10] A minimum of 200, and preferably 500-1000, tumor cells should be counted.[11]
-
Positive Staining: Unequivocal brown nuclear staining is considered positive. The intensity of staining is not typically factored into the percentage score.[11]
-
Areas to Score: Scoring should be performed on the invasive component of the tumor. In situ carcinoma should not be included in the score.[11] Assessment can be done as a "global" average across the tumor section or by identifying "hot spots" of highest proliferation.[12]
-
Interpretation of Change: A significant decrease in the Ki-67 percentage from a pre-treatment biopsy to a post-treatment specimen is indicative of a positive response to Palbociclib. A complete cell-cycle arrest is often defined as a Ki-67 level of ≤2.7%.[3][4]
Conclusion
Immunohistochemical analysis of Ki-67 is a valuable tool for assessing the pharmacodynamic effects of Palbociclib. A standardized and rigorously controlled IHC protocol is essential for obtaining reliable and reproducible results. The observed reduction in the Ki-67 proliferation index provides crucial evidence of Palbociclib's on-target activity and can be a key biomarker in both preclinical and clinical research settings.
References
- 1. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neoadjuvant Palbociclib Plus Letrozole Reduces Ki67 Levels - The ASCO Post [ascopost.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. genomeme.ca [genomeme.ca]
- 7. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. Ki67 in Breast Cancer Assay: An Ad Hoc Testing Recommendation from the Canadian Association of Pathologists Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ki67 and PR in Patients Treated with CDK4/6 Inhibitors: A Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Standardized Investigational Ki-67 Immunohistochemistry Assay Used to Assess High-Risk Early Breast Cancer Patients in the monarchE Phase 3 Clinical Study Identifies a Population With Greater Risk of Disease Recurrence When Treated With Endocrine Therapy Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: Palbociclib Isethionate in Combination with PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has shown significant efficacy in the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer. However, acquired resistance can limit its long-term effectiveness. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial cascade that regulates cell growth, proliferation, and survival. Aberrant activation of the PI3K pathway is a common mechanism of resistance to CDK4/6 inhibitors. Preclinical and clinical studies have demonstrated that the combination of Palbociclib with a PI3K inhibitor can synergistically inhibit tumor growth and overcome resistance.[1][2][3][4][5][6]
These application notes provide a comprehensive overview of the experimental setup for investigating the combination of Palbociclib Isethionate and PI3K inhibitors, including detailed protocols for key in vitro assays and data presentation guidelines.
Data Presentation: In Vitro Studies
Quantitative data from in vitro experiments are crucial for evaluating the synergistic potential of Palbociclib and PI3K inhibitors. Below are examples of how to structure this data for clear comparison.
Table 1: Cell Lines and PI3K Inhibitors Used in Combination Studies with Palbociclib
| Cancer Type | Cell Line | PI3K Inhibitor | Key Findings |
| Anaplastic Thyroid Cancer | THJ16T, C-643 | Omipalisib (PI3K/mTOR dual inhibitor) | Synergistic reduction in cell proliferation and effective tumor growth inhibition in xenograft models.[1][3] |
| HPV-negative Head and Neck Squamous Cell Carcinoma | FADU, Cal27 | Alpelisib (PI3Kα inhibitor) | Potent synergy, especially in cells with PIK3CA alterations.[2] |
| Breast Cancer | MCF7, T47D | Pictilisib, Taselisib, BKM120, GDC-0077 | Synergistic decrease in cell proliferation, particularly in PIK3CA mutant cell lines.[4] |
| Mesothelioma | MSTO-211H | Various PI3K/AKT/mTOR inhibitors | Additive effect in reducing cell growth and overcoming Palbociclib resistance.[5] |
| Intrahepatic Cholangiocarcinoma | HUCCT1, RBE | PF-04691502 (PI3K/mTOR inhibitor) | Combination effectively induced cell cycle arrest and inhibited EMT and stemness.[7] |
Table 2: Summary of In Vitro Assay Results
| Cell Line | Palbociclib IC50 (nM) | PI3K Inhibitor IC50 (nM) | Combination Index (CI) | Effect on Cell Cycle | Effect on Apoptosis |
| THJ16T | Data not specified | Data not specified | <1 (Synergistic) | G1 arrest | No significant induction |
| FADU | Data not specified | Data not specified | <1 (Synergistic) | G0/G1 arrest | Data not specified |
| MCF7 | Data not specified | Data not specified | <1 (Synergistic) | Data not specified | Data not specified |
| MSTO-211H (Resistant) | >1000 | Data not specified | Additive | Data not specified | Increased cell death |
| HUCCT1 | ~2000 | Data not specified | Synergistic | G1 arrest | Data not specified |
Note: IC50 and CI values are highly dependent on the specific experimental conditions and should be determined empirically for each cell line and drug combination.
Signaling Pathways and Experimental Workflow
Signaling Pathway Crosstalk
The rationale for combining Palbociclib and PI3K inhibitors lies in the intricate crosstalk between the CDK4/6-Rb and PI3K/AKT/mTOR pathways. Palbociclib blocks the G1-S phase transition of the cell cycle by inhibiting CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb). The PI3K pathway, often activated by mutations in genes like PIK3CA, promotes cell survival and proliferation, and its activation can lead to resistance to CDK4/6 inhibition, in part by upregulating cyclin D1.[1][6]
Experimental Workflow
A typical workflow for evaluating the combination of Palbociclib and a PI3K inhibitor involves a series of in vitro assays to determine synergy and elucidate the mechanism of action.
Logical Relationship of Combination Therapy
The combination of Palbociclib and a PI3K inhibitor is designed to induce a synthetic lethal or synergistic effect by targeting two key oncogenic pathways simultaneously.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxicity of Palbociclib and the PI3K inhibitor, alone and in combination.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
PI3K inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5][8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Palbociclib and the PI3K inhibitor in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells. For combination treatments, add 50 µL of each drug at the desired concentrations. Include vehicle control wells.
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4][8]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the IC50 values for each drug and calculate the Combination Index (CI) using software like CalcuSyn or CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution.
Materials:
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Palbociclib, the PI3K inhibitor, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[9]
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.[9]
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting
This protocol is for analyzing the expression and phosphorylation status of key proteins in the CDK4/6 and PI3K/mTOR signaling pathways.
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed and treat cells as described previously.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[11]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12][13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. PI3K/mTOR inhibition potentiates and extends palbociclib activity in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. toolsbiotech.com [toolsbiotech.com]
- 6. Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMGA1 augments palbociclib efficacy via PI3K/mTOR signaling in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Cell lysate preparation and Western blot analysis [bio-protocol.org]
Application Notes: In Vitro Assays for Determining the IC50 of Palbociclib Isethionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib Isethionate, an isethionate salt of Palbociclib, is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are critical regulators of the cell cycle, and their inhibition by Palbociclib leads to cell cycle arrest at the G1/S transition phase, thereby preventing cancer cell proliferation.[2][3][4] This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using various in vitro assays. The protocols cover both direct biochemical (cell-free) assays and cell-based assays that measure proliferation and target modulation.
Mechanism of Action: The CDK4/6-Rb Pathway
Palbociclib selectively targets the CDK4 and CDK6 enzymes. In many cancer types, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactivated. Growth factor signaling leads to the production of Cyclin D, which binds to and activates CDK4/6. The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[5] This phosphorylation event causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, ultimately leading to DNA replication and cell division.[5] Palbociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and effectively halting cell cycle progression.[2]
Quantitative Data: this compound IC50 Values
The IC50 of Palbociclib can vary significantly based on the assay type (biochemical vs. cell-based) and, within cell-based assays, the specific cell line and endpoint measurement technique.
Table 1: Biochemical IC50 Values
These values represent the concentration of Palbociclib required to inhibit the enzymatic activity of purified CDK4/6 complexes by 50% in a cell-free environment.
| Target Enzyme | Reported IC50 (nM) |
| CDK4/Cyclin D1 | 11[6][7][8] |
| CDK6/Cyclin D2 | 16[1][7][8] |
| CDK4/Cyclin D3 | 9[6] |
Table 2: Cell-Based IC50 Values in Various Cancer Cell Lines
These values represent the concentration of Palbociclib required to inhibit a cellular process (e.g., proliferation, Rb phosphorylation) by 50%. Note the significant variation between cell lines and assay types. DNA-based assays (e.g., Syto60, CyQuant) are often considered more reliable for cell cycle arresting agents like Palbociclib than metabolic assays (e.g., CellTiter-Glo, MTT), as the latter can be confounded by drug-induced changes in cell size and metabolic activity.[9][10][11][12]
| Cell Line | Cancer Type | Assay Type | Reported IC50 (nM) |
| MDA-MB-435 | Breast Carcinoma | Rb Phosphorylation (Ser780) | 66[6][8] |
| MDA-MB-435 | Breast Carcinoma | Rb Phosphorylation (Ser795) | 63[6][8] |
| MCF-7 | Breast Carcinoma | DNA Synthesis (Thymidine Inc.) | 40-170 (range)[6][8] |
| Colo-205 | Colon Carcinoma | DNA Synthesis (Thymidine Inc.) | 40-170 (range)[6][8] |
| T-47D | Breast Cancer | Cell Proliferation (CellTiter-Glo) | 116.5 |
| T-47D (Palbociclib Resistant) | Breast Cancer | Cell Proliferation (CellTiter-Glo) | 3630 |
| CAL27 | Head and Neck Squamous Cell | Cell Viability (MTT) | ~980 |
| HN5 | Head and Neck Squamous Cell | Cell Viability (MTT) | ~1120 |
Experimental Protocols & Workflows
A generalized workflow for determining the IC50 value is depicted below.
Protocol 1: Cell-Based Proliferation Assay (DNA Content-Based)
This protocol is adapted for a DNA content-based assay (e.g., CyQuant®), which is recommended for cell cycle inhibitors to avoid artifacts from changes in cell metabolism or size.[13]
A. Materials
-
Rb-positive cancer cell line (e.g., MCF-7, T-47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black tissue culture plates
-
DNA-based proliferation assay kit (e.g., CyQuant® Cell Proliferation Assay Kit)
-
Fluorescence microplate reader
B. Procedure
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution series of this compound in complete medium. A typical final concentration range would be 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a "no cell" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control.
-
-
Incubation:
-
Return the plate to the incubator for 72-96 hours. The incubation time should be sufficient to observe significant differences in proliferation.
-
-
Assay Measurement:
-
At the end of the incubation period, process the plate according to the manufacturer's protocol for the CyQuant® assay. This typically involves removing the medium and freezing the plate (-80°C) to lyse the cells.
-
Thaw the plate and add the CyQuant® GR dye/lysis buffer to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.
-
C. Data Analysis
-
Subtract the average fluorescence of the "no cell" blank wells from all other wells.
-
Normalize the data by setting the average fluorescence of the vehicle control wells to 100% proliferation.
-
Plot the normalized percent proliferation against the logarithm of the Palbociclib concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
Protocol 2: Western Blot Analysis of Rb Phosphorylation
This protocol allows for the direct assessment of Palbociclib's on-target effect by measuring the phosphorylation status of Rb at CDK4/6-specific sites (e.g., Ser780, Ser795).[6][8]
A. Materials
-
Rb-positive cancer cell line
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (Ser780)
-
Rabbit anti-total Rb
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with varying concentrations of Palbociclib (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (phospho-Rb, total Rb, or loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection:
-
Image the blot using a chemiluminescence detection system.
-
The IC50 can be estimated by densitometry analysis, determining the drug concentration that reduces the phospho-Rb signal by 50% relative to the total Rb and loading control.
-
Assay Selection and Considerations
The choice of assay is critical for obtaining accurate and relevant IC50 values for Palbociclib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. plus.labcloudinc.com [plus.labcloudinc.com]
- 8. Palbociclib (PD0332991) Isethionate | CDK4/6 inhibitor | anticancer drug | CAS 827022-33-3 | Buy Palbociclib (PD-0332991; Ibrance) Isethionate from Supplier InvivoChem [invivochem.com]
- 9. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: CRISPR-Cas9 Screening for Palbociclib Isethionate Resistance Gene Identification
Audience: Researchers, scientists, and drug development professionals.
Abstract: The efficacy of Palbociclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, in treating HR-positive, HER2-negative breast cancer is often limited by the development of drug resistance. Identifying the genetic drivers of this resistance is crucial for developing effective combination therapies and patient stratification strategies. Genome-wide CRISPR-Cas9 loss-of-function screens provide a powerful, unbiased method for systematically identifying genes whose inactivation confers resistance to Palbociclib.[1] This document outlines the principles, experimental protocols, and data analysis workflows for conducting such screens, enabling researchers to uncover novel resistance mechanisms and potential therapeutic targets.
Background
Mechanism of Action of Palbociclib
Palbociclib is a selective, reversible inhibitor of CDK4 and CDK6.[2] In hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a key driver of cell cycle progression. Palbociclib blocks the phosphorylation of the Rb protein, preventing the release of the E2F transcription factor.[3] This action halts the cell cycle in the G1 phase, thereby inhibiting tumor cell proliferation.[2]
Caption: Palbociclib's mechanism of action via CDK4/6 inhibition.
Mechanisms of Palbociclib Resistance
Resistance to Palbociclib can be intrinsic or acquired and often involves the reactivation of cell cycle progression through various mechanisms. These include:
-
Loss of Rb Function: Mutations or loss of the RB1 gene, the direct target of CDK4/6 activity, uncouples the cell cycle from CDK4/6 control.[4][5]
-
Cell Cycle Machinery Alterations: Amplification or overexpression of CCNE1 (Cyclin E1), CDK6, or CDK2 can provide bypass pathways for G1-S transition.[6][7]
-
Activation of Upstream Signaling: Hyperactivation of pathways like PI3K/AKT/mTOR can upregulate Cyclin D1 and CDK4, overriding the inhibitory effect of Palbociclib.[4][6][8]
-
Drug Efflux: Increased expression of drug transporters, such as ABCB1, can reduce the intracellular concentration of Palbociclib.[9]
Caption: Key signaling pathways involved in Palbociclib resistance.
CRISPR-Cas9 Screening Application
A genome-wide CRISPR-Cas9 knockout screen is an ideal approach to identify genes whose loss confers a survival advantage in the presence of Palbociclib. The general workflow involves transducing a cancer cell line that is sensitive to Palbociclib with a pooled sgRNA library and then applying drug selection. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate. Subsequent deep sequencing of the sgRNA population in the resistant cells compared to a control population reveals which sgRNAs—and therefore which gene knockouts—are enriched.[10]
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Experimental Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
-
Cell Line Selection: Choose a Palbociclib-sensitive cancer cell line (e.g., MCF7, T47D).
-
Transduction: Transduce the selected cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., Blasticidin). Use a low multiplicity of infection (MOI) of ~0.3 to ensure single viral integration per cell.
-
Selection: Two days post-transduction, apply the appropriate antibiotic (e.g., Blasticidin) to select for successfully transduced cells.
-
Expansion and Validation: Expand the antibiotic-resistant cell pool. Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or transduction with a GFP-targeting sgRNA followed by FACS analysis).
-
Cell Banking: Cryopreserve the validated Cas9-expressing stable cell line.
Protocol 2: CRISPR-Cas9 Pooled Library Transduction
-
Library Selection: Use a genome-wide sgRNA library such as GeCKOv2, which contains ~6 sgRNAs per gene.[11][12]
-
Determine MOI: Perform a titration experiment with the lentiviral library on the Cas9-expressing cells to determine the viral titer that results in an MOI of 0.1-0.3. This minimizes the chance of cells receiving more than one sgRNA.
-
Large-Scale Transduction: Plate the Cas9-expressing cells for large-scale transduction. Ensure the number of cells used provides at least 300-500x coverage of the sgRNA library to maintain its diversity.
-
Transduction: Add the lentiviral library at the predetermined MOI.
-
Antibiotic Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., Puromycin) to eliminate non-transduced cells.
-
Baseline Sample: After selection is complete, harvest a portion of the cells to serve as the baseline (T0) reference sample for sequencing.
Protocol 3: Palbociclib Selection and Sample Collection
-
Determine IC50: Perform a dose-response assay to determine the IC50 of Palbociclib for the Cas9-expressing cell line. A typical starting concentration for selection is between the IC50 and IC80. For MCF7 cells, concentrations between 200 nM and 1 µM have been used.[11][12]
-
Cell Plating: Split the library-transduced cell population into two main groups: a control group (treated with vehicle, e.g., DMSO) and a Palbociclib-treated group. Maintain sufficient cell numbers to preserve library complexity.
-
Drug Treatment: Culture the cells for an extended period (e.g., 14-28 days), replacing the media with fresh Palbociclib or vehicle every 2-3 days.[12]
-
Monitoring: Monitor the cells for signs of resistance, such as the emergence of proliferating colonies in the Palbociclib-treated plates.
-
Harvesting: Once a significant population of resistant cells has grown out, harvest the cells from both the control and treated arms for genomic DNA extraction.
Protocol 4: NGS Library Preparation and Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the T0 and final cell pellets.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA region, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.
-
Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for a sequencing depth that provides at least 300-500 reads per sgRNA in the library.
Data Analysis and Interpretation
-
Read Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference to get raw read counts for each sgRNA.
-
Enrichment Analysis: Use algorithms like MAGeCK or DESeq2 to identify sgRNAs that are significantly enriched in the Palbociclib-treated population compared to the control population.
-
Gene-Level Ranking: Aggregate the scores of multiple sgRNAs targeting the same gene to generate a gene-level ranking of resistance candidates.
-
Hit Selection: Select candidate genes for validation based on statistical significance (e.g., p < 0.05) and the number of significantly enriched sgRNAs per gene.[12]
-
Pathway Analysis: Use tools like STRING or KEGG to perform pathway analysis on the list of candidate genes to identify enriched biological processes or signaling pathways.[12]
Summary of Published Findings
CRISPR-Cas9 screens have successfully identified several genes and pathways associated with Palbociclib resistance. The table below summarizes key findings from selected studies.
| Gene(s) Identified | Cell Line(s) | Key Finding / Pathway | Reference |
| F9 (Factor IX) | MCF7, T47D | Loss of F9 prevents the cell cycle arrest and senescence induced by Palbociclib. | [11] |
| SEMA3F, RET, TIRAP | MCF7 | Knockdown of these genes increased cell viability in the presence of CDK4/6 inhibitors. | |
| TGFβ3 | TNBC Cell Line | TGFβ3 was identified as a determinant of Palbociclib sensitivity; its addition enhances the drug's anti-tumor effects. | |
| RB1 | Clinical Samples | Acquired mutations leading to loss of Rb1 function are a key clinical resistance mechanism. | |
| CDK6 | Breast Cancer Cells | Increased CDK6 expression is associated with resistance; knockout can re-sensitize cells to Palbociclib. | [7] |
Hit Validation Protocol
-
Individual Knockout: Validate top candidate genes by generating individual knockout cell lines using 2-3 unique sgRNAs per gene.
-
Proliferation/Viability Assays: Compare the viability and proliferation of knockout cells versus control cells (transduced with a non-targeting sgRNA) in the presence of a range of Palbociclib concentrations.
-
Cell Cycle Analysis: Perform cell cycle analysis (e.g., by flow cytometry) to confirm that the knockout of the candidate gene allows cells to bypass the G1 arrest induced by Palbociclib.
-
In Vivo Validation: For high-priority candidates, validate the findings using in vivo models, such as mouse xenografts, to confirm that gene knockout promotes tumor growth in the presence of Palbociclib treatment.
References
- 1. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. targetedonc.com [targetedonc.com]
- 4. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RB1 gene mutations underlie clinical resistance to CDK 4/6 inhibitor breast cancer therapy - ecancer [ecancer.org]
- 6. mdpi.com [mdpi.com]
- 7. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter [frontiersin.org]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome wide CRISPR/Cas9 screen identifies the coagulation factor IX (F9) as a regulator of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Palbociclib Isethionate Administration in Animal Models
Introduction: Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant efficacy in preclinical and clinical settings, particularly for hormone receptor-positive (HR+) breast cancer.[1][2][3] Its primary mechanism of action involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase, thereby inducing cell cycle arrest.[2][4][5][6] These application notes provide detailed protocols for the administration of Palbociclib Isethionate in various animal models, summarizing dosages, vehicles, and experimental workflows to guide researchers in designing their studies.
Data Presentation: Palbociclib Administration in Animal Models
The oral route, primarily via gavage, is the most extensively documented method for administering Palbociclib in preclinical efficacy studies due to its clinical relevance.[7][8][9] Intravenous administration is less common and typically reserved for pharmacokinetic studies.[5][7]
Table 1: Oral Administration of Palbociclib in Rodent Models
| Animal Model | Cancer Type | Dosage | Vehicle | Frequency & Duration | Reference |
|---|---|---|---|---|---|
| BALB/c Nude Mice | ER+ Breast Cancer (T47D cells) | 100 mg/kg | 50 mM Sodium Lactate (pH 4) | Daily for 4 weeks | [10] |
| NOD/SCID Mice | Nasopharyngeal Carcinoma (Xenografts) | 75 mg/kg/day | Filtered distilled deionized water | Daily for 13-54 days (depending on xenograft growth rate) | [11] |
| Mice | Colon Carcinoma (Colo-205 xenografts) | 150 mg/kg | Not Specified | Daily | [12] |
| Mice | Medulloblastoma (PDX models) | 120 mg/kg (initially), reduced to 75 mg/kg | 50 mM Sodium Lactate (pH 4) | Daily for 16-28 days | [4] |
| Rats | Toxicology/Embryo-fetal development | ≥100 mg/kg/day | Not Specified | Daily during organogenesis |[5] |
Table 2: Intravenous and Specialized Administration of Palbociclib
| Animal Model | Study Type | Dosage | Vehicle | Frequency & Duration | Reference |
|---|---|---|---|---|---|
| Male Beagle Dogs | Pharmacokinetics | 1 mg/kg | Not Specified | Single dose | [5] |
| Male Beagle Dogs | Toxicology | 0.2, 0.6, or 2 mg/kg/day | Oral Gavage | Daily for 3 weeks on, 1 week off (4 cycles) |[13] |
Experimental Protocols
Protocol 1: Oral Gavage Administration for Efficacy Studies in Mouse Xenograft Models
This protocol is adapted from methodologies used in breast cancer and nasopharyngeal carcinoma xenograft studies.[10][11]
1. Materials:
-
This compound powder
-
Vehicle: 50 mM Sodium Lactate solution (pH 4.0) or sterile distilled water.[4][11]
-
Animal feeding needles (gavage needles), 20-22 gauge with a flexible or curved blunt tip.
-
Appropriate syringes (1 mL).
-
Animal balance.
-
Experimental animals (e.g., NOD/SCID or BALB/c nude mice, 6-8 weeks old).
-
Tumor cells (e.g., C666-1, T47D) suspended in a 1:1 mixture of Matrigel and culture medium.[11]
2. Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1x10⁶ to 1x10⁷ tumor cells in a 100-200 µL suspension into the flank or mammary fat pad of the mice.[10][11]
-
Allow tumors to establish and grow. Monitor tumor size every other day using calipers.[11]
-
Begin treatment when tumors become palpable or reach a predetermined size (e.g., 4-mm diameter or 200 mm³).[4][11]
-
Randomize animals into treatment and vehicle control groups based on tumor volume.[4]
-
-
Preparation of Dosing Solution (Example: 75 mg/kg):
-
Calculate the required amount of Palbociclib based on the average weight of the mice and the desired dose.
-
Prepare the vehicle (e.g., 50 mM Sodium Lactate, pH 4).
-
Suspend the Palbociclib powder in the vehicle to the desired concentration (e.g., 7.5 mg/mL for a 10 mL/kg dosing volume).[11] Ensure the solution is well-mixed before each administration.
-
-
Administration by Oral Gavage:
-
Weigh each mouse to determine the precise volume to be administered (typically 0.1 mL to 0.2 mL).
-
Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Gently insert the gavage needle into the esophagus via the side of the mouth and advance it into the stomach. Do not force the needle.
-
Slowly dispense the calculated volume of the Palbociclib suspension or vehicle.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
-
Monitoring and Endpoint:
Visualizations: Signaling Pathways and Workflows
Palbociclib Mechanism of Action
Palbociclib selectively inhibits the CDK4/6-Cyclin D complex, a key regulator of the G1 phase of the cell cycle. This inhibition prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the transition from G1 to S phase, thus leading to G1 cell cycle arrest.[2][3][14]
Caption: Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and causing G1 arrest.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of Palbociclib in a preclinical animal model.
Caption: Workflow for a preclinical xenograft study evaluating Palbociclib efficacy in animal models.
References
- 1. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cyclin-d1.com [cyclin-d1.com]
- 7. Physiologically Based Pharmacokinetic Modeling of Palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring pharmacokinetic variability of palbociclib in HR+/HER2- metastatic breast cancer: a focus on age, renal function, and drug–gene interactions [frontiersin.org]
- 9. Population Pharmacokinetics of Palbociclib in a Real-World Situation [mdpi.com]
- 10. The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo [mdpi.com]
- 11. Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. vidiumah.com [vidiumah.com]
- 14. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Tumor Growth Inhibition with Palbociclib Isethionate In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib Isethionate, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a critical therapeutic agent in the management of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Its primary mechanism of action involves the disruption of the cell cycle, leading to G1 arrest and subsequent inhibition of tumor cell proliferation.[2][3][4] This document provides detailed application notes and experimental protocols for monitoring the in vivo efficacy of this compound in preclinical tumor models.
Introduction
Palbociclib functions by inhibiting the CDK4/6-cyclin D complex, which plays a pivotal role in the G1 to S phase transition of the cell cycle.[2][5] By blocking the phosphorylation of the retinoblastoma (Rb) protein, Palbociclib prevents the release of the E2F transcription factor, thereby halting cell cycle progression and suppressing tumor growth.[2][3][4] Preclinical in vivo studies are essential for evaluating the antitumor activity of Palbociclib, determining optimal dosing regimens, and exploring combination therapies. This guide offers standardized protocols for conducting such studies, ensuring reproducibility and reliability of results.
Data Presentation: In Vivo Efficacy of Palbociclib
The following tables summarize quantitative data from various preclinical in vivo studies demonstrating the tumor growth inhibition effects of Palbociclib in different cancer models.
Table 1: Palbociclib Monotherapy in Xenograft Models
| Cancer Type | Animal Model | Cell Line/PDX Model | Palbociclib Dose & Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Nasopharyngeal Carcinoma | NOD/SCID Mice | Xeno23, Xeno76, C666-1 | 75 mg/kg, daily, oral gavage | Not Specified | Significant tumor growth suppression | [2] |
| Hepatocellular Carcinoma | Mice | PLC5 Xenografts | Not Specified | 30 days | Significant delay in tumor growth and increased survival | [6] |
| Breast Cancer | Nude Mice | BT474 | 100 mg/kg/d | 21 days | Significant inhibition of tumor growth | [7] |
| Medulloblastoma | Mice | Med-211FH PDX | 120 mg/kg, daily, oral | 16-28 days | Rapid tumor regression | [8] |
| Breast Cancer | Mice | MCF-7 | 20 mg/kg | Not Specified | 47% TGI | [9] |
| Breast Cancer | Mice | MCF-7 | 40 mg/kg | Not Specified | 65% TGI | [9] |
Table 2: Palbociclib in Combination Therapy
| Cancer Type | Animal Model | Combination Agent | Palbociclib Dose & Schedule | Combination Agent Dose & Schedule | Outcome | Reference |
| Nasopharyngeal Carcinoma | NOD/SCID Mice | SAHA | 75 mg/kg, alternate days | 20 mg/kg, alternate days | Synergistic tumor growth inhibition | [2] |
| Hepatocellular Carcinoma | Mice | Sorafenib | Not Specified | Not Specified | More effective reduction in tumor growth and increased survival than monotherapy | [6] |
| Breast Cancer | Nude Mice | Lapatinib | 100 mg/kg/d | 80 mg/kg/d | Stronger inhibitory effect on xenograft growth than either drug alone | [7] |
| Pancreatic Adenocarcinoma | Mice | Nab-paclitaxel | 100 mg/kg, 5 days/week | 30 mg/kg, once weekly | Superior tumor growth inhibition in one of four PDX models compared to gemcitabine/nab-paclitaxel | [5] |
| Breast Cancer | Mice | SDX-7320 | 20 mg/kg | 8 mg/kg | 70% TGI | [9] |
| Breast Cancer | Mice | SDX-7320 | 40 mg/kg | 8 mg/kg | 80% TGI | [9] |
Signaling Pathway and Experimental Workflow
Palbociclib Mechanism of Action
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and leading to G1 cell cycle arrest.
In Vivo Experimental Workflow
Caption: A typical workflow for in vivo assessment of Palbociclib's anti-tumor efficacy.
Experimental Protocols
Animal Models and Tumor Implantation
-
Animal Selection: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old, are commonly used for xenograft studies.
-
Cell Culture: Tumor cells (e.g., MCF-7 for breast cancer, C666-1 for nasopharyngeal carcinoma) are cultured under standard conditions.
-
Implantation:
-
Harvest cultured tumor cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject a specific number of cells (typically 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
This compound Formulation and Administration
-
Formulation: this compound can be dissolved in an appropriate vehicle. A common vehicle is 50 mM sodium lactate (pH 4.0).[8] Alternatively, for some studies, it can be dissolved in filtered distilled deionized water.[2]
-
Administration:
Monitoring Tumor Growth and Animal Welfare
-
Tumor Measurement:
-
Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[8]
-
-
Animal Monitoring:
-
Record the body weight of each animal at the time of tumor measurement to monitor for signs of toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
Endpoint and Data Analysis
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration, or if signs of excessive morbidity are observed.
-
Data Collection: At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Tumor Growth Inhibition (TGI) Calculation: TGI can be calculated as follows: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be flash-frozen or fixed for downstream analysis, such as Western blotting to assess the phosphorylation status of Rb, confirming target engagement.[10]
Conclusion
The protocols and data presented herein provide a comprehensive framework for the in vivo evaluation of this compound. Adherence to these standardized methods will facilitate the generation of robust and comparable data, which is crucial for the continued development and clinical application of this important anticancer agent.
References
- 1. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. vidiumah.com [vidiumah.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Palbociclib Isethionate in Radiobiology and Combination with Radiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Palbociclib Isethionate, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in the context of radiobiology and in combination with radiation therapy. The information is curated from preclinical and clinical studies to guide researchers in designing experiments and understanding the underlying mechanisms of this combination therapy.
Introduction
This compound is an FDA-approved oral medication for the treatment of certain types of breast cancer.[1][2][3] Its primary mechanism of action is the inhibition of CDK4 and CDK6, which are key regulators of the cell cycle.[1][2][4] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and preventing cancer cell proliferation.[2][4][5] Preclinical evidence suggests that Palbociclib can act as a radiosensitizer, potentially enhancing the efficacy of radiation therapy.[1][4] The combination of Palbociclib with radiation is being explored to improve treatment outcomes in various cancers.
Mechanism of Action in Combination with Radiation
The synergistic or additive effects of Palbociclib and radiation are attributed to several mechanisms:
-
Cell Cycle Arrest: Palbociclib induces a G0/G1 phase cell cycle arrest in cancer cells.[6][7] This synchronization of the cell population in a specific phase of the cell cycle can influence their sensitivity to radiation. While the G1 phase is often considered radioresistant, the sustained arrest may prevent cells from entering the more radioresistant S phase.
-
Induction of Senescence: Treatment with Palbociclib has been shown to induce cellular senescence in cancer cells, a state of irreversible growth arrest.[6][8][9] This effect, when combined with radiation, can lead to an additive growth arrest.[6]
-
Inhibition of DNA Damage Repair: Emerging evidence suggests that Palbociclib can inhibit DNA double-strand break repair mechanisms.[8][10] Specifically, it has been shown to downregulate the expression of RAD51, a key protein in the homologous recombination repair pathway.[8][10] By impairing the cancer cells' ability to repair radiation-induced DNA damage, Palbociclib can enhance the cytotoxic effects of radiation.[2]
Signaling Pathway Diagram
Caption: Palbociclib and Radiation Signaling Pathways.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of Palbociclib and radiation.
Table 1: Effects on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
|---|---|---|---|---|---|
| HN5 (OSCC) | Control | 55 | 30 | 15 | [9] |
| Palbociclib (72h) | 77 | 15 | 8 | [9] | |
| CAL27 (OSCC) | Control | 45 | 40 | 15 | [9] |
| Palbociclib (72h) | 91 | 5 | 4 | [9] | |
| CNE-1 (NPC) | Control | 52.3 | 28.1 | 19.6 | [2][11] |
| Palbociclib -> RT | 68.4 | 15.2 | 16.4 | [2][11] | |
| Palbociclib + RT | 45.1 | 18.5 | 36.4 | [2][11] | |
| RT -> Palbociclib | 48.2 | 16.9 | 34.9 | [2][11] | |
| CNE-2 (NPC) | Control | 55.7 | 25.4 | 18.9 | [2][11] |
| Palbociclib -> RT | 72.1 | 12.3 | 15.6 | [2][11] | |
| Palbociclib + RT | 49.8 | 14.7 | 35.5 | [2][11] | |
| RT -> Palbociclib | 51.3 | 13.9 | 34.8 | [2][11] |
OSCC: Oral Squamous Cell Carcinoma; NPC: Nasopharyngeal Carcinoma; RT: Radiation Therapy
Table 2: Effects on Cell Viability and Survival
| Cell Line | Treatment | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Glioblastoma (PDCLs) | Palbociclib + RT | Clonogenic Survival | Synergistic impediment of colony formation | [12] |
| Meningioma | Palbociclib + RT | In vivo survival (mice) | Extended survival beyond RT alone | [5] |
| Breast Cancer & Melanoma | Palbociclib + RT | Colony Formation | Additive cellular growth arrest | [6] |
| Oral Squamous Cell Carcinoma | Palbociclib + RT | Clonogenic Survival | Markedly reduced surviving fraction |[9] |
Table 3: Effects on DNA Damage and Repair
| Cell Line | Treatment | Endpoint | Observation | Reference |
|---|---|---|---|---|
| OSCC | Palbociclib | RAD51 Expression | Downregulated | [8] |
| OSCC | Palbociclib | DNA Repair Rate (Comet Assay) | Slower repair compared to control | [10] |
| NPC | Palbociclib + RT | γ-H2AX foci | Extended period of unrepaired DNA breaks | [2] |
| ATRT & Glioblastoma | Palbociclib + RT | DNA Double-Strand Break Repair | Inhibited |
ATRT: Atypical Teratoid Rhabdoid Tumor
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the combination of Palbociclib and radiation.
1. Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a drug.
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.
-
Drug Treatment: After 24 hours of incubation for cell attachment, treat the cells with various concentrations of Palbociclib or vehicle control. The treatment duration can vary (e.g., 24-72 hours) depending on the experimental design.
-
Irradiation: Following drug incubation, irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies (≥50 cells) are formed.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction as a function of the radiation dose to generate survival curves. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with Palbociclib, radiation, or the combination as described in the clonogenic assay protocol.
-
Cell Harvesting: At the desired time points post-treatment, harvest the cells by trypsinization, collect the supernatant, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
3. Immunofluorescence for γ-H2AX Foci Formation
This assay is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with Palbociclib and/or radiation.
-
Fixation and Permeabilization: At various time points after treatment (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST). Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantification: Capture images and count the number of γ-H2AX foci per nucleus. An increase in the number and persistence of foci in the combination treatment group compared to radiation alone indicates inhibition of DNA damage repair.
Experimental Workflow Diagram
Caption: In Vitro and In Vivo Experimental Workflow.
Clinical Considerations and Toxicity
Clinical data on the concurrent use of Palbociclib and radiation is still emerging, with most evidence coming from retrospective studies and case series.[1] While some studies suggest that the combination can be administered safely with minimal severe toxicity, others report increased rates of radiation-related side effects, particularly in patients with large radiation fields.[1][4][13] Common toxicities associated with Palbociclib, such as hematologic adverse events (neutropenia, leukopenia), should be carefully monitored when combined with radiation.[4][14] The decision to continue or hold Palbociclib during radiation therapy is often patient-specific and depends on factors like the radiation site, treatment volume, and the patient's tolerance to prior Palbociclib cycles.[1]
Conclusion
The combination of this compound and radiation represents a promising therapeutic strategy. Preclinical studies have elucidated several mechanisms by which Palbociclib can enhance the effects of radiation, including cell cycle arrest, induction of senescence, and inhibition of DNA damage repair. The provided protocols and data summaries offer a framework for researchers to further investigate this combination in various cancer models. As clinical data continues to accumulate, a clearer understanding of the safety and efficacy of this combined modality treatment will emerge, potentially leading to improved outcomes for cancer patients.
References
- 1. Does Palbociclib Need to Be Interrupted for Concurrent Radiotherapy? - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]
- 2. dovepress.com [dovepress.com]
- 3. mednexus.org [mednexus.org]
- 4. Safety and Efficacy of Palbociclib and Radiation Therapy in Patients With Metastatic Breast Cancer: Initial Results of a Novel Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of palbociclib in combination with radiation in preclinical models of aggressive meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation [frontiersin.org]
- 7. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Concomitant Treatment with Radiation Therapy and CDK4/6 in Patients with Advanced Breast Cancer [jhoponline.com]
- 14. Safety and Efficacy of Palbociclib and Radiation Therapy in Patients With Metastatic Breast Cancer: Initial Results of a Novel Combination. [themednet.org]
Troubleshooting & Optimization
Palbociclib Isethionate solubility issues in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palbociclib Isethionate. The information provided addresses common solubility issues encountered in DMSO and cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] However, it's crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[3][4] Some protocols also mention preparing stock solutions in double-distilled water.[1]
Q2: What are the reported solubility limits of this compound?
A2: The reported solubility of this compound can vary between suppliers. It is important to consult the product-specific datasheet. The table below summarizes the available data.
Q3: My this compound is not dissolving well in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of this compound.[3][4]
-
Warm the solution: Gently warming the solution to 37°C can aid in dissolution.[2]
-
Sonication: Using an ultrasonic bath can also help to dissolve the compound.[1]
-
Vortexing: Vigorous vortexing may be required to fully dissolve the powder.[2]
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. How can I prevent this?
A4: Precipitation in aqueous solutions like cell culture media is a common issue with compounds that have low water solubility. Here are some strategies to mitigate this:
-
Lower the final concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the culture medium. Try using a lower final concentration if your experimental design allows.
-
Increase the final DMSO concentration (with caution): While the general recommendation is to keep the final DMSO concentration below 0.1%, a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility.[1] It is critical to run a vehicle control with the same final DMSO concentration to assess any potential effects on your cells.
-
Pre-warm the culture medium: Adding the DMSO stock to pre-warmed (37°C) culture medium can sometimes help prevent precipitation.
-
Add the stock solution dropwise while vortexing: Slowly adding the DMSO stock to the culture medium while gently vortexing or swirling can facilitate better mixing and reduce localized high concentrations that can lead to precipitation.
-
Consider the pH of your medium: Palbociclib's solubility is pH-dependent. The slightly basic pH of many cell culture media (typically pH 7.2-7.4) can contribute to the precipitation of weakly basic compounds. While altering the medium's pH is generally not advisable as it can affect cell growth, being aware of this factor is important.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2] Once an aliquot is thawed, it is best to use it within a month to maintain its potency.[2]
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | >28.7 | - | APExBIO |
| DMSO | 38.6 | 67.28 | Selleck Chemicals[5] |
| DMSO | 6.25 | 10.89 | TargetMol[1] |
| DMSO | 10 | 17.43 | MedChemExpress |
| DMSO | 2 | - | Cell Signaling Technology[4] |
| Water | 10 | 17.43 | Selleck Chemicals[5] |
| Water | 57.4 | 100.06 | TargetMol[1] |
| Water | ≥26.8 | - | APExBIO |
| Ethanol | Insoluble | - | Selleck Chemicals[5] |
Note: Solubility can vary between batches and is dependent on factors such as temperature and the purity of the solvent.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.[2]
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes and vortex again.[2]
-
Alternatively, place the vial in an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][2]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your cell culture experiment. Ensure the final DMSO concentration remains as low as possible (ideally ≤ 0.1%).[1]
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent immediate precipitation.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your cell-based assays.
-
Visualizations
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
- 1. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palbociclib | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Palbociclib Isethionate-Induced Neutropenia in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia induced by Palbociclib isethionate in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Palbociclib-induced neutropenia?
A1: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[2][3] This in turn keeps the transcription factor E2F bound to Rb, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2][3] This cell cycle arrest affects rapidly proliferating cells, including hematopoietic progenitor cells in the bone marrow, leading to a decrease in neutrophil production (neutropenia).[1][4] Unlike traditional chemotherapy, this process is cytostatic (cell cycle arrest) rather than cytotoxic (cell death), which is why the neutropenia is typically reversible upon drug withdrawal.[4]
Q2: How quickly does neutropenia develop in mice after Palbociclib administration, and when does it resolve?
A2: The onset and resolution of Palbociclib-induced neutropenia in mice can vary depending on the dose, administration schedule, and mouse strain. While specific time-course data in mice is not extensively published, based on clinical data and the mechanism of action, neutropenia is expected to develop within the first 1-2 weeks of daily treatment.[5] Since Palbociclib-induced neutropenia is due to a reversible cell cycle arrest of hematopoietic progenitors, neutrophil counts are expected to begin to recover within a week of discontinuing the drug.[4]
Q3: What is a typical dose of this compound for inducing neutropenia in mouse models?
A3: The dosage of Palbociclib used in mouse models varies in the literature, typically ranging from 50 mg/kg to 150 mg/kg administered daily via oral gavage.[2][6][7] The optimal dose to induce a manageable level of neutropenia for your specific experimental goals may require a pilot study.
Q4: How should I monitor for neutropenia in my mouse model?
A4: Regular monitoring of complete blood counts (CBCs) is essential. Blood samples should be collected at baseline before starting Palbociclib treatment and then periodically throughout the study. A typical monitoring schedule could be twice weekly for the first two weeks and then weekly thereafter. Key parameters to monitor are the absolute neutrophil count (ANC), total white blood cell (WBC) count, and platelet count.
Q5: Is Palbociclib-induced neutropenia in mice associated with an increased risk of infection?
A5: Yes, severe neutropenia can increase the susceptibility of mice to opportunistic infections.[8] It is crucial to maintain a sterile environment for the animals, including autoclaved cages, bedding, food, and water. Prophylactic antibiotics may be considered in consultation with a veterinarian if severe neutropenia is anticipated or observed.
Troubleshooting Guides
Issue 1: Severe or Unexpectedly Rapid Onset of Neutropenia
-
Possible Cause: The administered dose of Palbociclib may be too high for the specific mouse strain being used. Different mouse strains can have varying sensitivities to drug-induced myelosuppression.[9]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of Palbociclib in subsequent cohorts.
-
Intermittent Dosing: Instead of daily administration, a schedule of 5 days on/2 days off or 3 weeks on/1 week off could be implemented to allow for neutrophil recovery.[10]
-
Strain Comparison: If possible, conduct a small pilot study to compare the neutropenic effects of Palbociclib in different mouse strains.
-
Issue 2: Lack of Neutrophil Recovery After Discontinuation of Palbociclib
-
Possible Cause: While Palbociclib-induced neutropenia is generally reversible, prolonged or very high-dose administration might delay recovery. Underlying health issues in the mice could also be a contributing factor.
-
Troubleshooting Steps:
-
Extended Monitoring: Continue to monitor CBCs for an additional 1-2 weeks to see if recovery occurs.
-
Supportive Care: Ensure the mice have easy access to food and water and are housed in a clean, stress-free environment.
-
G-CSF Administration: Consider the use of Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production. (See Experimental Protocols section for a sample protocol).
-
Issue 3: High Variability in Neutrophil Counts Between Individual Mice
-
Possible Cause: Inconsistent oral gavage administration can lead to variability in drug exposure. Stress can also impact hematological parameters.
-
Troubleshooting Steps:
-
Gavage Technique: Ensure all personnel are proficient and consistent in their oral gavage technique to minimize stress and ensure accurate dosing.
-
Acclimatization: Allow for a sufficient acclimatization period for the mice before starting the experiment.
-
Group Size: Increase the number of mice per group to improve statistical power and account for individual variability.
-
Issue 4: Signs of Infection in Neutropenic Mice (e.g., lethargy, ruffled fur, weight loss)
-
Possible Cause: Severe neutropenia has compromised the immune system, leading to a bacterial or fungal infection.
-
Troubleshooting Steps:
-
Veterinary Consultation: Immediately consult with a veterinarian for diagnosis and treatment.
-
Broad-Spectrum Antibiotics: Administer broad-spectrum antibiotics as prescribed by the veterinarian.
-
Environmental Control: Re-evaluate and reinforce aseptic techniques in animal handling and housing.
-
Prophylactic Measures: For future studies, consider prophylactic antibiotic administration in the drinking water during the expected period of severe neutropenia.
-
Data Presentation
Table 1: Representative Data on Palbociclib-Induced Neutropenia in Mice (Illustrative)
| Treatment Group | Day 0 (Baseline) ANC (x 10³/µL) | Day 7 ANC (x 10³/µL) | Day 14 ANC (x 10³/µL) | Day 21 (End of Dosing) ANC (x 10³/µL) | Day 28 (7 Days Post-Dosing) ANC (x 10³/µL) |
| Vehicle Control | 2.5 ± 0.5 | 2.6 ± 0.4 | 2.4 ± 0.6 | 2.5 ± 0.5 | 2.6 ± 0.4 |
| Palbociclib (75 mg/kg/day) | 2.6 ± 0.6 | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.6 ± 0.2 | 1.8 ± 0.4 |
| Palbociclib (100 mg/kg/day) | 2.4 ± 0.5 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 1.5 ± 0.3 |
Note: This table presents illustrative data based on expected outcomes and should be adapted based on experimental findings.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Vehicle Preparation: Prepare a 50 mM sodium lactate buffer (pH 4.0) as the vehicle.[4]
-
Palbociclib Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.
-
Dissolve the this compound powder in the 50 mM sodium lactate buffer to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Ensure the solution is clear and fully dissolved. Gentle warming and vortexing may be required.
-
-
Oral Gavage Administration:
-
Administer the prepared Palbociclib solution or vehicle to the mice once daily using a proper-sized, ball-tipped gavage needle.
-
The volume administered should be based on the individual mouse's weight (typically 5-10 mL/kg).
-
Protocol 2: Blood Collection for Complete Blood Count (CBC)
-
Method: Retro-orbital or submandibular blood collection is commonly used. Submandibular collection is often preferred as it is less stressful for the animal and can be performed without anesthesia.
-
Procedure (Submandibular):
-
Firmly restrain the mouse.
-
Use a sterile lancet to puncture the submandibular vein.
-
Collect the blood into an EDTA-coated microtainer tube to prevent clotting.
-
Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
Gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Analyze the blood sample using a hematology analyzer as soon as possible, ideally within 2 hours of collection.
-
Protocol 3: Management of Severe Neutropenia with Recombinant Murine G-CSF
-
Reconstitution of G-CSF: Reconstitute lyophilized recombinant murine Granulocyte-Colony Stimulating Factor (G-CSF) in sterile, pyrogen-free water or saline to a stock concentration of 100 µg/mL.
-
Dosing: A typical dose of G-CSF for treating neutropenia in mice is 5-10 µg/kg, administered subcutaneously once daily.[11]
-
Administration Schedule:
-
Initiate G-CSF treatment when the Absolute Neutrophil Count (ANC) drops below a predetermined threshold (e.g., 0.5 x 10³/µL).
-
Continue daily G-CSF administration until the ANC recovers to a safe level (e.g., >1.0 x 10³/µL).
-
Monitor CBCs daily or every other day during G-CSF treatment to track neutrophil recovery.
-
Mandatory Visualizations
Caption: Mechanism of Palbociclib action on the CDK4/6-Rb-E2F signaling pathway.
Caption: Experimental workflow for studying Palbociclib-induced neutropenia in mice.
References
- 1. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of recombinant human granulocyte-colony stimulating factor on neutropenic mice infected with Candida albicans: acceleration of recovery from neutropenia and potentiation of anti-C. albicans resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Neutropenia in Advanced Cancer Patients Following Palbociclib Treatment Using a Population Pharmacokinetic-Pharmacodynamic Modeling and Simulation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-myc regulates the sensitivity of breast cancer cells to palbociclib via c-myc/miR-29b-3p/CDK6 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palbociclib Isethionate for Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palbociclib Isethionate in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2][3] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][3] This, in turn, blocks the release of the E2F family of transcription factors, which are necessary for the transition from the G1 to the S phase of the cell cycle.[1][2] The ultimate effect is a G1 cell cycle arrest, leading to a cytostatic, rather than cytotoxic, effect in susceptible cells.[2][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of Palbociclib is highly dependent on the cell line being used. However, a general starting range for in vitro experiments is between 10 nM and 2 µM.[5][6][7] For sensitive cell lines, such as some estrogen receptor-positive (ER+) breast cancer cells, concentrations in the nanomolar range (e.g., 10-100 nM) may be sufficient to induce cell cycle arrest.[8] For less sensitive lines or to establish resistant models, concentrations up to 4 µM have been used.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How long should I treat my cells with Palbociclib for long-term studies?
The duration of Palbociclib treatment can vary from 24 hours to several weeks, depending on the experimental objective.[8][10][11] For studies mimicking clinical protocols, a 21-day continuous treatment followed by a 7-day drug-free period is often employed.[10] For establishing resistant cell lines, a gradual increase in concentration over 4-6 months may be necessary.[9] It is important to note that prolonged exposure (beyond 4 days) can induce a deep G1 arrest and may lead to cellular senescence or chromosomal aberrations upon drug withdrawal.[10][11]
Q4: How can I assess the effectiveness of Palbociclib treatment in my cell culture?
The primary effect of Palbociclib is cell cycle arrest. Therefore, the most direct methods to assess its effectiveness are:
-
Cell Cycle Analysis: Using flow cytometry with a DNA stain like propidium iodide (PI) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective Palbociclib treatment will result in a significant increase in the G0/G1 population.[4][12][13]
-
Western Blotting: To confirm the mechanism of action, you can perform a western blot to detect a decrease in the phosphorylation of the Rb protein.
-
Cell Viability and Proliferation Assays: Assays such as MTT, WST-1, or CellTiter-Glo can be used to assess the cytostatic effect of Palbociclib by measuring metabolic activity or ATP content, which correlates with the number of viable cells.[12][13][14] A colony formation assay can also be used to evaluate long-term proliferative potential.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell proliferation. | 1. Sub-optimal drug concentration. 2. Cell line is resistant to Palbociclib. 3. Drug degradation. | 1. Perform a dose-response curve to determine the IC50 for your cell line. 2. Check the Rb status of your cell line; Rb-deficient cells are typically resistant. Consider using a different cell line or investigating mechanisms of resistance. 3. Prepare fresh drug solutions from powder for each experiment. |
| High levels of cell death observed. | 1. Palbociclib concentration is too high. 2. Off-target effects. 3. Synergistic effects with other media components. | 1. Lower the concentration of Palbociclib. Remember, its primary effect is cytostatic, not cytotoxic. 2. Ensure the specificity of the observed effects by including appropriate controls. 3. Review the composition of your cell culture media and supplements. |
| Cells escape G1 arrest after initial treatment. | 1. Development of acquired resistance. 2. Fractional resistance within the cell population. | 1. For long-term cultures, consider gradually increasing the Palbociclib concentration to maintain selective pressure. 2. Analyze single-cell responses to understand the heterogeneity of your cell population. Some cells may inherently be less sensitive.[8] |
| Variability in results between experiments. | 1. Inconsistent drug preparation. 2. Differences in cell seeding density or passage number. 3. Fluctuation in incubator conditions. | 1. Prepare a concentrated stock solution, aliquot, and store at -20°C. Thaw a fresh aliquot for each experiment. 2. Maintain consistent cell culture practices, including seeding density and using cells within a defined passage number range. 3. Ensure your incubator is properly calibrated for CO2, temperature, and humidity. |
Quantitative Data Summary
Table 1: Recommended this compound Concentration Ranges for Various Cell Lines
| Cell Line | Cancer Type | Recommended Concentration Range | Reference(s) |
| MCF-7 | Breast Cancer (ER+) | 10 nM - 1 µM | [5][8] |
| T47D | Breast Cancer (ER+) | 10 nM - 1 µM | [8][15] |
| MDA-MB-231 | Breast Cancer (ER-) | 100 nM - 4 µM | [9][15] |
| AGS | Gastric Cancer | 0.5 µM - 2 µM | [7][12] |
| HGC-27 | Gastric Cancer | 0.5 µM - 2 µM | [7][12] |
| RPE1 | hTERT-immortalized Retinal Pigment Epithelial | 1 µM | [10] |
Table 2: Typical Incubation Times and Observed Effects
| Duration | Observed Effect(s) | Reference(s) |
| 24 - 48 hours | G1 cell cycle arrest, inhibition of Rb phosphorylation. | [13][16] |
| > 4 days | Induction of a deep G1 arrest, potential for cellular senescence. | [10][11] |
| 21 days on, 7 days off | Mimics clinical dosing schedules, can lead to chromosomal aberrations upon withdrawal. | [10] |
| 4 - 6 months | Development of resistant cell lines with gradually increasing concentrations. | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution of the drug in your cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Palbociclib.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Cell Viability Assessment: Use a commercially available cell viability reagent such as MTT, WST-1, or CellTiter-Glo, following the manufacturer's instructions.[14]
-
Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's protocol. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Palbociclib and a vehicle control for the chosen duration.
-
Cell Harvest: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.[12]
-
Flow Cytometry: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyclin-d1.com [cyclin-d1.com]
- 7. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture, generation of palbociclib-resistant cells [bio-protocol.org]
- 10. biorxiv.org [biorxiv.org]
- 11. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. ajpbp.com [ajpbp.com]
- 14. Cell viability assay [bio-protocol.org]
- 15. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Palbociclib Isethionate experiments
Welcome to the technical support center for Palbociclib Isethionate experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] In normal cell cycle progression, CDK4 and CDK6 form complexes with Cyclin D to phosphorylate the Retinoblastoma (Rb) protein.[4][5] This phosphorylation event releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase of the cell cycle.[4] Palbociclib prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[4][6]
Q2: What are the most common causes of inconsistent results in Palbociclib experiments?
Inconsistent results in Palbociclib experiments can arise from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to Palbociclib. It is crucial to use well-characterized cell lines and be aware of their Rb status, as Rb-deficient tumors are often resistant.[7]
-
Development of Drug Resistance: Cancer cells can develop resistance to Palbociclib over time through various mechanisms, including kinome re-wiring, activation of alternative signaling pathways, or overexpression of drug efflux pumps like ABCB1.[4][8][9]
-
Drug Preparation and Handling: this compound has specific solubility characteristics. Improper dissolution or storage can lead to inaccurate drug concentrations and variable experimental outcomes.[1][2][3]
-
Assay-Specific Variability: The choice of proliferation assay can significantly impact results. Some assays may be confounded by effects on cell size versus cell number.[10]
-
Experimental Technique: Inconsistent cell seeding densities, incubation times, and reagent quality can all contribute to variability.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. For a 2 mM stock solution, you can reconstitute 1 mg of the powder in 1.1 ml of DMSO; gentle heating to 37°C and vortexing may be necessary for complete dissolution.[3] It is recommended to aliquot the stock solution and store it at -20°C for up to one month to avoid repeated freeze-thaw cycles.[3] For in vivo studies, Palbociclib can be dissolved in 50 mmol/L sodium lactate (pH 4) for oral administration.[11] Always refer to the manufacturer's data sheet for specific solubility and stability information.[2]
Troubleshooting Guides
Issue 1: Decreased or Loss of Palbociclib Efficacy Over Time
Possible Cause: Development of acquired resistance in the cancer cell line.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment (e.g., MTT or cell viability assay) to compare the IC50 value of the current cell line with the parental, sensitive cell line. A significant shift in the IC50 indicates resistance.
-
Investigate Resistance Mechanisms:
-
Western Blot Analysis: Check for changes in the expression levels of key proteins in the CDK4/6-Rb pathway, such as Cyclin D1, CDK4, CDK6, and phosphorylated Rb (pRb).[9] Also, investigate potential bypass pathways by examining the activation of proteins like EGFR, ERBB2, and components of the MAP kinase pathway (ERK1/2).[8][9]
-
Gene Expression Analysis: Analyze the expression of genes associated with resistance, such as CCNE1, CCNE2, and the drug transporter ABCB1.[4][8]
-
-
Consider Combination Therapies: If resistance is observed, explore the efficacy of Palbociclib in combination with other agents that target the identified resistance pathways. For example, if increased ERBB signaling is detected, inhibitors like neratinib could be tested.[8]
Issue 2: High Variability in Cell Viability/Proliferation Assays
Possible Cause: Inconsistent experimental procedures or inappropriate assay selection.
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth conditions (media, serum concentration, CO2 levels).
-
Optimize Drug Treatment:
-
Verify the concentration of your Palbociclib stock solution.
-
Ensure homogenous mixing of the drug in the culture medium.
-
Use a consistent incubation time for drug exposure. A 72-hour incubation is commonly used for cytotoxicity assays.[4]
-
-
Select an Appropriate Assay: Be aware that some assays measure metabolic activity (like MTT) which can be influenced by changes in cell size, a known effect of CDK4/6 inhibitors. Consider assays that directly count cells or measure DNA content, such as CyQuant.[10]
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve Palbociclib.
Issue 3: Inconsistent Results in Cell Cycle Analysis
Possible Cause: Issues with cell synchronization, staining, or data acquisition and analysis.
Troubleshooting Steps:
-
Optimize Drug Treatment Duration: Palbociclib induces a G1 arrest. Ensure the treatment duration is sufficient for cells to accumulate in G1. A 24-hour treatment is often effective.[3] However, the effects can be observed for longer durations as well.[6]
-
Proper Cell Handling: Avoid cell clumping during harvesting and fixation, as this can lead to inaccurate DNA content measurement by flow cytometry.
-
Staining Protocol: Use a validated protocol for DNA staining (e.g., with propidium iodide) and ensure proper RNase treatment to avoid staining of double-stranded RNA.
-
Flow Cytometer Calibration: Ensure the flow cytometer is properly calibrated and that compensation settings are correct if using multi-color analysis.
-
Gating Strategy: Use a consistent and logical gating strategy to identify single cells and exclude debris and doublets.
Issue 4: Weak or No Signal in Western Blot for pRb
Possible Cause: Issues with antibody, sample preparation, or protein transfer.
Troubleshooting Steps:
-
Positive Control: Include a positive control lysate from a cell line known to express pRb.
-
Antibody Validation: Ensure the primary antibody is specific for the phosphorylated form of Rb and is used at the recommended dilution.[12][13]
-
Sample Preparation: Prepare cell lysates using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of Rb.
-
Protein Transfer: Verify efficient protein transfer from the gel to the membrane by using a total protein stain like Ponceau S.[13]
-
Increase Signal: If the signal is weak, consider increasing the primary antibody concentration, extending the incubation time (e.g., overnight at 4°C), or using a more sensitive detection reagent.[12][13]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Palbociclib or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Western Blot Analysis for pRb
-
Seed cells and treat with Palbociclib or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Seed cells and treat with Palbociclib or vehicle for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
Data Presentation
Table 1: Example IC50 Values for Palbociclib in Different Breast Cancer Cell Lines
| Cell Line | Subtype | Rb Status | Palbociclib IC50 (nM) | Reference |
| MCF-7 | ER+/HER2- | Proficient | ~100 | [14] |
| T47D | ER+/HER2- | Proficient | ~150 | [8] |
| MDA-MB-231 | Triple-Negative | Deficient | >1000 (Resistant) | [15] |
| MDA-MB-435 | - | Proficient | 66 (for pRb S780) | [2] |
Table 2: Troubleshooting Summary for Inconsistent Western Blot Results
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low primary antibody concentration | Increase antibody concentration or incubation time.[12][13] |
| Inactive antibody | Use a fresh aliquot of antibody; check storage conditions.[12] | |
| Insufficient protein load | Increase the amount of protein loaded per lane. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent.[12][13] |
| High antibody concentration | Decrease primary or secondary antibody concentration.[12] | |
| Contaminated buffers | Use fresh, filtered buffers.[16] | |
| Non-specific Bands | Primary antibody is not specific | Use an affinity-purified antibody; validate with a knockout/knockdown sample if possible.[16] |
| High antibody concentration | Reduce the primary antibody concentration.[12] |
Visualizations
Caption: Mechanism of action of Palbociclib in cell cycle regulation.
Caption: Logical workflow for troubleshooting inconsistent results.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Palbociclib | Cell Signaling Technology [cellsignal.com]
- 4. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. Cell culture, generation of palbociclib-resistant cells [bio-protocol.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Palbociclib Isethionate Preclinical Dose Reduction Strategies
Welcome to the technical support center for preclinical research involving Palbociclib Isethionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments focused on dose reduction strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for palbociclib that necessitates dose monitoring?
A1: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[3][4] This action blocks the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase, thereby inhibiting DNA replication and cellular proliferation.[3][5] While this is effective against cancer cells, it can also affect rapidly dividing normal cells, such as those in the bone marrow, leading to toxicities like neutropenia that often require dose adjustments.[3][6][7]
Q2: What are the most common toxicities observed in preclinical studies with palbociclib?
A2: The most frequently reported toxicity in preclinical animal models is myelosuppression, particularly neutropenia.[6][8] Other observed toxicities include effects on male reproductive organs, such as seminiferous tubule degeneration in testes, and at higher doses, maternal and fetal toxicity in reproductive toxicology studies.[9][10] In some animal models, gastrointestinal side effects have also been noted.[11]
Q3: Are there established starting doses for palbociclib in common preclinical models like mice?
A3: Yes, various preclinical studies in mice have used a range of oral doses, typically administered by gavage. Doses can vary depending on the cancer model and study objective. Commonly reported doses in xenograft models range from 75 mg/kg/day to 150 mg/kg/day.[1][12][13] It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific animal model and cancer cell line.
Q4: What are some alternative dosing schedules that have been explored to mitigate toxicity?
A4: While most preclinical studies focus on continuous daily dosing, clinical experience has prompted investigation into alternative schedules. The standard clinical schedule is often three weeks of daily administration followed by a one-week break.[6][14] Preclinical studies have suggested that this "drug holiday" may lead to tumor regrowth if cellular senescence is not achieved.[3] Therefore, continuous daily dosing is common in preclinical settings to maximize efficacy, with dose level being the primary variable adjusted to manage toxicity. Some studies have explored intermittent dosing, such as 5 days on, 2 days off, to mimic clinical scenarios and potentially reduce bone marrow suppression.[15]
Troubleshooting Guide
Problem 1: High incidence of neutropenia leading to premature study termination.
-
Possible Cause: The initial dose of palbociclib is too high for the specific animal strain or model.
-
Solution:
-
Dose De-escalation: Reduce the daily dose of palbociclib. For example, if you are observing severe toxicity at 125 mg/kg/day, consider reducing the dose to 100 mg/kg/day or 75 mg/kg/day.[7][16]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If available, utilize PK/PD modeling to predict the palbociclib exposure that is effective without causing severe neutropenia.[17][18]
-
Intermittent Dosing: Introduce a "drug holiday" into your dosing regimen, for instance, a 5-days-on, 2-days-off schedule, to allow for bone marrow recovery.[15]
-
Problem 2: Lack of tumor growth inhibition in a xenograft model.
-
Possible Cause 1: The tumor model is resistant to palbociclib. A key mechanism of resistance is the loss of a functional retinoblastoma (Rb) protein.[3]
-
Solution 1:
-
Verify Rb Status: Before initiating in vivo studies, confirm that your cancer cell line is Rb-positive through western blotting or immunohistochemistry.
-
Select an Appropriate Model: Choose a cell line known to be sensitive to CDK4/6 inhibition. Luminal breast cancer cell lines are often highly sensitive.[2]
-
-
Possible Cause 2: Suboptimal drug formulation or administration leading to poor bioavailability. This compound has specific solubility characteristics.
-
Solution 2:
-
Formulation Check: Ensure proper formulation of this compound for oral administration. It is often suspended in an acidic vehicle like a sodium lactate buffer (pH 4).[15] A new nanostructured lipid carrier has been shown to enhance bioavailability.[19]
-
Administration Technique: Confirm proper oral gavage technique to ensure the full dose is delivered to the stomach.
-
Problem 3: Tumor regrowth during the off-treatment period in an intermittent dosing schedule.
-
Possible Cause: The cytostatic effect of palbociclib is reversible, and the off-treatment period is long enough for the cancer cells to re-enter the cell cycle and proliferate.[3]
-
Solution:
-
Shorten the Off-Treatment Period: If using a schedule like 3 weeks on, 1 week off, consider reducing the off-treatment period to less than 7 days.
-
Switch to a Lower Continuous Dose: A continuous daily dose at a lower, more tolerable level may provide sustained tumor suppression without the rebound growth.
-
Combination Therapy: Investigate combining palbociclib with another agent that can induce apoptosis or a more permanent cell cycle arrest in the cells that are growth-arrested by palbociclib.
-
Quantitative Data Summary
Table 1: Palbociclib Dose-Response in Preclinical Models
| Model Type | Cell Line/Animal Model | Dose/Concentration | Observed Effect | Reference |
| In Vitro | MCF-7 (ER+ Breast Cancer) | IC50: ~0.85 µM | Dose-dependent decrease in cell viability. | [15] |
| In Vitro | Various Breast Cancer Lines | 250 nM abemaciclib comparable to 1 µM palbociclib | Significant cell cycle arrest. | [8] |
| In Vivo | Nasopharyngeal Carcinoma Xenografts | 75 mg/kg/day | Suppression of tumor growth. | [12] |
| In Vivo | Medulloblastoma PDX | 100 mg/kg | Tumor regression. | [4] |
| In Vivo | Breast Cancer Bone Metastasis | 100 mg/kg | Inhibition of skeletal tumor growth. | [15] |
| In Vivo | Colo-205 Colon Carcinoma Xenografts | 150 mg/kg | Rapid tumor regression. | [1] |
| In Vivo | Pancreatic Cancer PDX | 75 mg/day (in phase Ib) | MTD determined at 100 mg with nab-paclitaxel. | [20] |
Table 2: Preclinical Toxicity of Palbociclib
| Animal Model | Dose | Toxicity Profile | Reference |
| Sprague-Dawley Rats | Not specified | Maternal toxicity (lower body weight gain), low fetal body weights. | [9][10] |
| New Zealand White Rabbits | Not specified | Maternal toxicity, small forepaw phalanges in fetuses. | [9][10] |
| Male Rats | Not specified | Seminiferous tubule degeneration, lower testicular and epididymal weights, reduced sperm density and motility. | [9][10] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study of Palbociclib in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., MCF-7) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Dosing Groups: Randomize mice into several dosing cohorts (n=5-10 mice per group). Example cohorts:
-
Vehicle control (e.g., 50 mM sodium lactate, pH 4)
-
Palbociclib at 50 mg/kg/day
-
Palbociclib at 75 mg/kg/day
-
Palbociclib at 100 mg/kg/day
-
Palbociclib at 125 mg/kg/day
-
-
Drug Administration: Administer palbociclib or vehicle daily via oral gavage.
-
Toxicity Monitoring:
-
Record body weight daily. A weight loss of >15-20% is a common endpoint.
-
Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) daily.
-
Perform complete blood counts (CBCs) at baseline and weekly to monitor for neutropenia.
-
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or other signs of severe toxicity.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of palbociclib (e.g., 0.1 µM, 1 µM, 2 µM) or vehicle (DMSO) for 24-48 hours.[5][21]
-
Cell Harvesting:
-
Aspirate the media and wash the cells with PBS.
-
Trypsinize the cells and collect them in a falcon tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide or Hoechst) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Palbociclib treatment should result in an accumulation of cells in the G0/G1 phase.[5][21]
Visualizations
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1-S cell cycle transition.
Caption: A typical experimental workflow for evaluating palbociclib dose reduction strategies in preclinical models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproductive and developmental toxicity assessment of palbociclib, a CDK4/6 inhibitor, in Sprague-Dawley rats and New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palbociclib and Its Effect on Adverse Drug Events [uspharmacist.com]
- 12. Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo [mdpi.com]
- 16. Comparing Oral Drug Dosing Strategies in Older Patients With Metastatic Breast Cancer to Maximize Tolerance and Reduce Discontinuation: The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study > Clinical Trials > Yale Medicine [yalemedicine.org]
- 17. Pharmacokinetic/Pharmacodynamic Model of Neutropenia in Real-Life Palbociclib-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Development and Preclinical Assessment of a Palbociclib Nanostructured Lipid Carrier for Potential Breast Cancer Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
Impact of serum concentration on Palbociclib Isethionate activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Palbociclib Isethionate in in vitro experiments. The information addresses common issues related to serum concentration and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration affect the in vitro activity of this compound?
Serum, typically Fetal Bovine Serum (FBS), contains proteins like albumin that can bind to small molecule inhibitors, including Palbociclib. This binding can sequester the drug, reducing the free concentration available to interact with its targets, CDK4 and CDK6, within the cells. Consequently, higher serum concentrations in cell culture media can lead to an apparent decrease in Palbociclib's potency, reflected by an increase in its half-maximal inhibitory concentration (IC50). One study has detailed the interaction between Palbociclib and bovine serum albumin (BSA), the main protein component of FBS, suggesting that van der Waals forces, hydrogen bonding, and hydrophobic interactions are responsible for this binding.[1]
Q2: What is the recommended serum concentration for in vitro assays with this compound?
There is no single universal recommendation, as the optimal serum concentration can depend on the cell line and the specific experimental goals. Many published studies have successfully used Palbociclib in media containing 5% or 10% FBS.[2][3][4][5] It is crucial to maintain a consistent serum concentration across all experiments within a study to ensure data comparability. If you are trying to replicate published findings, using the same serum percentage is advisable. For sensitive assays or when comparing potency across different compounds, reducing the serum concentration (e.g., to 2% or 5%) or using serum-free media for the duration of the drug treatment may be considered, provided the cells remain viable.
Q3: Can I dissolve this compound directly in cell culture media?
It is not recommended to dissolve this compound directly in aqueous media. The compound is soluble in water at 10 mg/mL (warmed) and DMSO at 6.25 mg/mL.[6][7] The standard practice is to prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.[8] This ensures complete dissolution and accurate dosing.
Q4: How does this compound affect the cell cycle?
Palbociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[6][8][9][10] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[8][9][11] This, in turn, blocks the progression of the cell cycle from the G1 to the S phase, leading to a G1 cell cycle arrest.[6][11][12]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound.
-
Possible Cause 1: High Serum Concentration: As discussed in the FAQs, excessive serum in the culture medium can bind to Palbociclib, reducing its effective concentration.
-
Troubleshooting Tip: Consider reducing the serum concentration in your assay. If possible, perform the experiment in parallel with a lower serum concentration (e.g., 2% or 5% FBS) to see if the IC50 value decreases. Always ensure that the cells are healthy and viable at the lower serum concentration for the duration of the assay.
-
-
Possible Cause 2: Cell Line Specificity: Different cell lines exhibit varying sensitivities to Palbociclib. This can be due to the expression levels of CDK4/6, Rb, and other cell cycle-related proteins.
-
Troubleshooting Tip: Refer to the literature for expected IC50 values in your specific cell line. The table below provides a summary of reported IC50 values in different cell lines and the serum concentrations used in those studies.
-
-
Possible Cause 3: Issues with Compound Integrity: Improper storage or handling of the this compound stock solution can lead to degradation.
Issue 2: Inconsistent results between experimental repeats.
-
Possible Cause 1: Variability in Serum Batches: Different lots of FBS can have varying protein and growth factor compositions, which can influence cell growth and drug activity.[14]
-
Troubleshooting Tip: Whenever possible, use the same batch of FBS for an entire set of experiments. When a new batch is introduced, it is good practice to re-validate key assay parameters.
-
-
Possible Cause 2: Cell Passage Number: As cells are passaged, their characteristics can change, potentially altering their sensitivity to drugs.
-
Troubleshooting Tip: Use cells within a consistent and defined passage number range for all your experiments to ensure reproducibility.
-
-
Possible Cause 3: Inconsistent Cell Seeding Density: The initial number of cells seeded can affect the final assay readout.
-
Troubleshooting Tip: Ensure a uniform cell seeding density across all wells and plates.
-
Data Presentation
Table 1: Reported IC50 Values for Palbociclib in Various Cell Lines and Serum Conditions
| Cell Line | Cancer Type | IC50 (nM) | Serum Concentration (%) | Reference |
| MCF-7 | Breast Cancer | 29.1 ± 8.6 | 5% | [2] |
| MDA-MB-231 | Breast Cancer | 72.2 ± 2.8 | 5% | [2] |
| MCF-7 | Breast Cancer | 148 ± 25.7 | Not Specified | [2][3] |
| MDA-MB-231 | Breast Cancer | 432 ± 16.1 | Not Specified | [2][3] |
| NCI-H460 | Lung Cancer | Varies by derivative | 10% | [4] |
| T47D | Breast Cancer | Not Specified | 10% | [5] |
| CAMA1 | Breast Cancer | Not Specified | 10% | [11] |
Note: IC50 values can vary significantly based on the assay method (e.g., proliferation, viability), incubation time, and specific experimental conditions.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium with the desired serum concentration. Remove the old medium from the wells and add the medium containing different concentrations of Palbociclib. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's mechanism of action in the cell cycle.
Caption: General experimental workflow for in vitro Palbociclib assays.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. This compound | CDK | TargetMol [targetmol.com]
- 8. Palbociclib | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained mTORC1 activity during palbociclib-induced growth arrest triggers senescence in ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Palbociclib Isethionate response across cell passages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results when using Palbociclib Isethionate, with a specific focus on issues arising from cell passage numbers.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line across different experiments. What could be the cause?
A1: Variability in IC50 values for this compound can stem from several factors. One of the most common, yet often overlooked, is the passage number of your cell line.[1][2] As cells are repeatedly subcultured, they can undergo phenotypic and genotypic changes, leading to altered drug sensitivity.[1] Other potential causes include inconsistencies in cell seeding density, variations in drug preparation and storage, or underlying issues with the assay itself.[3][4][5]
Q2: How does cell passage number specifically affect the response to this compound?
A2: this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the G1 to S phase transition in the cell cycle.[6][7][8] The efficacy of Palbociclib is dependent on a functional retinoblastoma (Rb) protein, which is a primary substrate of CDK4/6.[7][9][10] High-passage cells can exhibit altered expression levels of cell cycle proteins, including CDK4, CDK6, cyclin D, and Rb, as well as acquire mutations in these pathways.[11][12][13] Such changes can lead to resistance or altered sensitivity to Palbociclib. For example, loss or mutation of the RB1 gene is a known mechanism of resistance.[11]
Q3: Is there a recommended passage number range for working with this compound?
A3: While there is no universal passage number that applies to all cell lines, it is a widely accepted best practice to use low-passage cells for drug response experiments to ensure reproducibility.[1][2] For many established cell lines, it is advisable to stay below passage 20-30. It is crucial to establish a working cell bank of a low-passage stock and thaw new vials periodically to avoid genetic drift.[2] We recommend performing initial characterization of your cell line's response to Palbociclib at different passage numbers to determine the optimal window for your experiments.
Q4: Can acquired resistance to Palbociclib develop with increasing cell passages?
A4: Yes, continuous culture of cancer cells, especially in the presence of a selective pressure like a drug, can lead to the development of resistance.[11][12][14] For Palbociclib, resistance mechanisms can include alterations in the CDK4/6-Rb pathway, upregulation of other cell cycle kinases like CDK2, or activation of bypass signaling pathways.[11][12][13] Some studies have shown that resistance to Palbociclib can be reversible after a "drug holiday," suggesting an epigenetic component to the resistance mechanism.[14]
Q5: We suspect our high-passage cells have become resistant to Palbociclib. How can we confirm this?
A5: To confirm suspected resistance, you can perform a dose-response curve with Palbociclib on your high-passage cells and compare the IC50 value to that of a low-passage, authenticated stock of the same cell line. A significant shift in the IC50 value would indicate altered sensitivity. Additionally, you can analyze the expression and phosphorylation status of key proteins in the CDK4/6-Rb pathway, such as Rb, phospho-Rb (Ser780/795), CDK4, and CDK6, via Western blotting.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased IC50 of Palbociclib in recent experiments | High cell passage number leading to genetic drift and altered protein expression.[1] | 1. Discard the high-passage cell culture. 2. Thaw a new vial of low-passage cells from your cell bank. 3. Re-authenticate the cell line. 4. Repeat the dose-response experiment. |
| High variability in cell proliferation assays between replicate plates | Inconsistent cell seeding, edge effects on the plate, or mycoplasma contamination.[3][15] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Regularly test your cell cultures for mycoplasma contamination. |
| Complete lack of response to this compound | Cell line may have intrinsic resistance (e.g., Rb-negative).[10] | 1. Verify the Rb status of your cell line from literature or by Western blot. 2. If Rb-negative, Palbociclib is not expected to be effective. Consider alternative therapeutic strategies. |
| Improper drug storage or preparation. | 1. Store this compound powder at the recommended temperature (-20°C).[16] 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Decreased Palbociclib efficacy over time in a long-term experiment | Development of acquired resistance.[11][12][14] | 1. Analyze molecular markers of resistance (e.g., Rb, CDK2, cyclin E levels). 2. Consider if a "drug holiday" might restore sensitivity.[14] 3. For long-term studies, it may be necessary to use fresh, low-passage cells for each experimental repeat. |
Experimental Protocols
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Use low-passage cells (e.g., < passage 20) in their logarithmic growth phase.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Count cells and seed them into a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Palbociclib.
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).[6]
-
-
Assay and Data Analysis:
-
Follow the manufacturer's protocol for the chosen proliferation assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of Rb Phosphorylation
-
Cell Lysis:
-
Seed and treat cells with this compound as for the proliferation assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total Rb, phospho-Rb (Ser780 or Ser795), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound's mechanism of action in the cell cycle.
Caption: A logical workflow for troubleshooting inconsistent Palbociclib response.
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 15. youtube.com [youtube.com]
- 16. This compound - LKT Labs [lktlabs.com]
Optimizing drug holiday schedules in Palbociclib Isethionate in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing Palbociclib Isethionate in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosing schedule for Palbociclib in preclinical in vivo studies?
The most commonly reported dosing regimen for Palbociclib in preclinical models is daily oral administration. However, the exact dosage and schedule can vary depending on the cancer model and the specific experimental goals. A typical starting point is a daily dose, but researchers often adapt this based on tolerability and efficacy.[1] The clinically recommended schedule in humans is 125 mg once daily for 21 consecutive days, followed by a 7-day drug holiday.[2][3] This clinical schedule is sometimes mimicked in animal models to study toxicity and resistance.[4]
Q2: My in vivo model is showing high toxicity (e.g., weight loss, neutropenia). What are the strategies to manage this?
High toxicity is a common challenge. Here are some strategies to consider:
-
Dose Reduction: The most straightforward approach is to reduce the daily dose of Palbociclib.
-
Drug Holidays: Introducing drug-free periods, or "drug holidays," can allow for recovery from toxic effects, particularly hematological toxicities like neutropenia.[5][6][7] The standard clinical cycle includes a 7-day break after 21 days of treatment.[2]
-
Alternative Dosing Schedules: Studies have explored alternative schedules, such as 5 days on/2 days off, to reduce toxicity while maintaining efficacy.[6][8][9][10][11] These schedules aim to provide frequent breaks for bone marrow recovery.[7][10]
Q3: My tumor xenografts are not responding to Palbociclib treatment. What are the potential reasons for this resistance?
Lack of response or acquired resistance to Palbociclib can be attributed to several factors:
-
Retinoblastoma (RB1) Protein Status: Palbociclib's primary mechanism of action is dependent on a functional RB1 protein.[4][12][13] Loss or inactivation of RB1 is a key mechanism of both intrinsic and acquired resistance.[4][12][14]
-
Upregulation of Cyclin/CDK Pathways: Increased expression of CDK6, Cyclin D1, Cyclin D3, and Cyclin E can mediate resistance.[15] Upregulation of the Cyclin E-CDK2 pathway can also drive resistance.[16]
-
Activation of Alternative Signaling Pathways: Activation of pathways like the PI3K/AKT/mTOR pathway can lead to resistance.[17] The FGFR-MAP kinase-mTOR driven pathway has also been implicated in resistance in KRAS-mutant non-small cell lung cancer.[15]
Q4: Can a drug holiday help overcome acquired resistance to Palbociclib?
Yes, in some cases, a drug holiday may re-sensitize tumors to Palbociclib.[18][19][20] This has been observed in preclinical models where resistance was driven by mechanisms other than irreversible changes like RB1 loss. For instance, resistance due to the overexpression of CDK2 and CDK4 might be reversible with a drug holiday.[18][20]
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Drug Exposure | - Verify the formulation and administration of this compound. Palbociclib is typically administered orally.[21] - Assess pharmacokinetic parameters in your model if possible. The time to maximum plasma concentration is generally between 6 to 12 hours after oral administration.[22][23] |
| Intrinsic Resistance of the Tumor Model | - Confirm the RB1 status of your cell line or xenograft model. RB1-negative models are generally resistant to Palbociclib.[4][12][13] - Analyze the expression levels of key cell cycle proteins like Cyclin D1, CDK4, and CDK6. |
| Acquired Resistance During Treatment | - Consider collecting tumor samples at different time points to analyze molecular changes associated with resistance (e.g., RB1 mutations, upregulation of bypass pathways).[14] - Evaluate the potential benefit of a drug holiday to restore sensitivity.[18][19][20] |
Issue 2: Excessive Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| Dose is too High for the Specific Model | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Continuous Dosing Schedule | - Implement a drug holiday schedule (e.g., 21 days on, 7 days off) to allow for recovery from toxicities, particularly neutropenia.[2][5] - Explore alternative, more frequent intermittent dosing schedules (e.g., 5 days on, 2 days off).[6][8][9][10][11] |
| Model-Specific Sensitivity | - Carefully monitor animal health, including body weight, complete blood counts, and clinical signs of toxicity.[24] |
Experimental Protocols
In Vivo Xenograft Study Protocol (General Guideline)
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line (e.g., MCF-7 for ER-positive breast cancer) under standard conditions.
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[1]
-
-
This compound Formulation and Administration:
-
Prepare this compound in an appropriate vehicle (e.g., 50 mM sodium lactate, pH 4).[1]
-
Administer the drug orally via gavage at the desired dose and schedule.
-
-
Monitoring and Data Collection:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and blocking cell cycle progression.
Caption: Workflow for implementing a drug holiday in response to toxicity or resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma | Gut [gut.bmj.com]
- 5. Population pharmacokinetics of palbociclib and its correlation with clinical efficacy and safety in patients with advanced breast cancer [oncoclic.fr]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A phase II trial of an alternative schedule of palbociclib and embedded serum TK1 analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Evaluation of an Alternative Schedule of Palbociclib in Patients with HR-Positive, HER2-Negative Metastatic Breast Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. Alternative Dosing Schedule of Palbociclib in Metastatic Hormone Receptor Positive Breast Cancer | Clinical Research Trial Listing [centerwatch.com]
- 11. Evaluation of an Alternative Schedule of Palbociclib in Patients with HR-Positive, HER2-Negative Metastatic Breast Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 20. researchgate.net [researchgate.net]
- 21. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
Mitigating off-target kinase inhibition of Palbociclib Isethionate
Welcome to the technical support center for Palbociclib Isethionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Palbociclib in a research setting, with a specific focus on understanding and mitigating potential off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for CDK4 and CDK6?
A1: Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] Extensive kinase profiling studies, such as KINOMEscan®, have demonstrated that Palbociclib has very few distinct additional binding events at concentrations where it potently inhibits CDK4/6.[1][2] Its high selectivity is a distinguishing feature compared to other CDK4/6 inhibitors like abemaciclib, which has been shown to be more promiscuous.[1][2]
Q2: Does Palbociclib have any known off-target kinases?
A2: At therapeutic and standard experimental concentrations, Palbociclib's activity is overwhelmingly directed towards CDK4 and CDK6. While comprehensive kinase panels show a very clean profile, some studies suggest that at high concentrations, off-target effects may be observable.[1][2][4] For instance, in Retinoblastoma (Rb)-negative sarcoma cells, high doses of palbociclib resulted in a modest increase in the G2 phase population, hinting at off-target activity.[4] Another study in Rb-deficient cell lines showed that palbociclib can impair DNA replication origin firing, an effect not seen with the other CDK4/6 inhibitor, ribociclib.[5] However, these effects are generally observed at concentrations well above the IC50 for CDK4/6 inhibition.
Q3: What is the primary mechanism of action of Palbociclib?
A3: Palbociclib functions by inhibiting the kinase activity of the CDK4/6-cyclin D complex. This complex is responsible for phosphorylating the Retinoblastoma (Rb) tumor suppressor protein.[3][6] Inhibition of CDK4/6 prevents Rb phosphorylation, which in turn keeps the transcription factor E2F bound to Rb. This sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to G1 arrest.[3][6]
Q4: I am observing unexpected results in my experiment with Palbociclib. Could these be due to off-target effects?
A4: While Palbociclib is highly selective, unexpected results could potentially stem from off-target effects, especially if high concentrations of the inhibitor are being used. It is also important to consider the genetic background of your model system, such as the Rb status.[5] To troubleshoot, it is recommended to perform a dose-response experiment to ensure you are using an appropriate concentration. Additionally, validating on-target engagement by assessing the phosphorylation status of Rb is a critical step. If Rb phosphorylation is not inhibited at the concentrations you are using, it may indicate a problem with the experimental setup or that the observed phenotype is independent of CDK4/6 inhibition.
Q5: How can I confirm that the effects I see are due to CDK4/6 inhibition?
A5: To confirm on-target activity, you should assess the phosphorylation of Rb at Ser780 or Ser807/811, which are direct substrates of CDK4/6. A significant reduction in pRb levels upon Palbociclib treatment is a strong indicator of on-target engagement.[4] Comparing your results with a structurally different CDK4/6 inhibitor can also help to confirm that the observed phenotype is due to inhibition of the intended target and not a scaffold-specific off-target effect. Furthermore, using cell lines with different genetic backgrounds, such as Rb-proficient versus Rb-deficient cells, can help to dissect CDK4/6-dependent and independent effects. Palbociclib's primary effects are dependent on the presence of a functional Rb protein.[5]
Quantitative Data: Potency and Selectivity
The following table summarizes the inhibitory potency of Palbociclib against its primary targets, CDK4 and CDK6.
| Target | Parameter | Value (nM) | Reference(s) |
| CDK4/cyclin D1 | IC50 | 9 - 11 | [6] |
| CDK6/cyclin D3 | IC50 | 15 | [6] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Validating On-Target Engagement of Palbociclib via Western Blotting for Phospho-Rb
Objective: To confirm that Palbociclib is inhibiting its intended target, CDK4/6, by measuring the phosphorylation status of the downstream substrate, Rb.
Methodology:
-
Cell Culture and Treatment:
-
Plate Rb-proficient cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose range of Palbociclib (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780 or Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Rb signal to the total Rb signal.
-
A dose-dependent decrease in the phospho-Rb/total Rb ratio indicates on-target inhibition of CDK4/6 by Palbociclib.
-
Protocol 2: Assessing Palbociclib Specificity using a Kinase Panel Screen
Objective: To broadly profile the kinase selectivity of Palbociclib and identify potential off-targets.
Methodology:
This type of experiment is typically performed by specialized contract research organizations (CROs). The general steps are as follows:
-
Compound Submission:
-
Provide a high-purity sample of this compound at a known concentration.
-
-
Kinase Panel Selection:
-
Choose a kinase panel that covers a broad range of the human kinome. Panels can range from a few dozen to over 400 kinases.
-
-
Assay Format:
-
The CRO will perform either biochemical or binding assays.
-
Biochemical assays measure the ability of Palbociclib to inhibit the catalytic activity of each kinase.[7][8] This is often done using radiometric or fluorescence/luminescence-based methods that detect substrate phosphorylation or ATP consumption.[9][10][11]
-
Binding assays measure the affinity of Palbociclib for each kinase, typically by competing with a known ligand.[7][9]
-
-
-
Data Acquisition:
-
Palbociclib is typically screened at one or two concentrations (e.g., 100 nM and 1 µM) against the entire panel.
-
For any kinases that show significant inhibition (e.g., >70%), a dose-response curve is generated to determine the IC50 or Kd value.
-
-
Data Analysis and Interpretation:
-
The results will be provided as a percentage of inhibition at the tested concentrations and/or IC50/Kd values for inhibited kinases.
-
This data will allow for a comprehensive assessment of Palbociclib's selectivity. For Palbociclib, it is expected that only CDK4 and CDK6 will show potent inhibition.
-
Visualizations
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of Palbociclib.
Caption: A troubleshooting workflow for investigating unexpected experimental outcomes with Palbociclib.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Dealing with batch-to-batch variability of Palbociclib Isethionate
Technical Support Center: Palbociclib Isethionate
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and manage the batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the isethionate salt form of palbociclib, an orally available and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] Its mechanism of action involves binding to the ATP pocket of CDK4 and CDK6, which prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3] This blockage of Rb phosphorylation prevents the cell from progressing through the G1/S phase checkpoint, leading to G1 cell cycle arrest and a reduction in tumor cell proliferation.[2][3][4]
Q2: How does this compound differ from Palbociclib free base?
A2: this compound is a salt form developed to improve the pharmaceutical properties of the active compound, palbociclib.[5] Salt forms often exhibit different physicochemical properties, such as solubility and stability, compared to the free base.[6] Palbociclib free base has pH-dependent solubility, being more soluble at low pH (2.1-4.5) and poorly soluble at higher pH levels.[6] The isethionate salt form can affect these properties, which is a critical consideration for experimental consistency.
Q3: How should I prepare and store stock solutions of this compound?
A3: Preparation and storage are critical for maintaining compound integrity. Solubility can vary between suppliers and batches.[7]
-
Solvent Selection: While some sources report insolubility in DMSO, others state it is soluble, sometimes requiring sonication or warming.[1][4][8][9] Water is a viable solvent, with solubility reported at approximately 10 mg/mL (warmed) to over 26 mg/mL.[4][8] Always refer to the vendor-specific Certificate of Analysis (CofA) for solubility data.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10 mM) in an appropriate solvent.
-
Storage: Store stock solutions in small aliquots in tightly sealed vials at -20°C for up to 3 years (as a powder) or at -80°C for up to one year (in solvent).[1][9] Avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide for Batch-to-Batch Variability
Q4: My IC50 values for this compound have shifted significantly between two new batches. What are the potential causes?
A4: A shift in IC50 values is a common indicator of batch-to-batch variability. The primary causes can be broken down into chemical properties of the new batch and experimental procedure drift.
Potential Causes:
-
Purity and Impurities: Even small differences in purity (e.g., 98% vs. 99.5%) or the presence of different impurities can alter the compound's biological activity.
-
Solubility Differences: Variability in the crystalline form (polymorphism) or hygroscopicity can affect how well the compound dissolves, altering the effective concentration in your assay.[11] Some vendors explicitly note that slight batch-to-batch variations in solubility are normal.[7]
-
Compound Degradation: Improper storage or handling of a new batch could lead to degradation, reducing its potency.
-
Inaccurate Quantification: The actual weight of the powder may vary due to residual solvent or differences in hydration state.
-
Assay Conditions: Changes in cell passage number, media formulation, or incubation times can introduce variability.[12][13]
Troubleshooting Steps:
-
Review the Certificate of Analysis (CofA): Compare the CofA for the new and old batches. Look for differences in purity, moisture content, and appearance.
-
Confirm Solubility: Perform a visual solubility test with the new batch in your chosen solvent before preparing the full stock solution. Ensure it dissolves completely.
-
Re-validate with a Standard Cell Line: Test the new batch on a well-characterized, Rb-positive cell line (e.g., MCF-7, T-47D) to confirm its activity against a known standard.[1][14]
-
Standardize Experimental Procedures: Ensure all experimental parameters, especially cell density and passage number, are kept consistent.
Q5: I've observed that a new batch of this compound is less soluble in my usual solvent (e.g., DMSO) or precipitates in my cell culture media. What should I do?
A5: Solubility issues are a frequent problem. This compound's solubility can be complex and is sometimes misreported by vendors. While the free base is poorly soluble at neutral pH, the isethionate salt is intended to be more water-soluble.[6]
Troubleshooting Steps:
-
Use Fresh, Anhydrous Solvent: Some sources indicate that moisture-absorbing DMSO reduces the solubility of Palbociclib.[1] Always use fresh, anhydrous DMSO if that is your chosen solvent.
-
Try an Alternative Solvent: Water is a highly recommended solvent for the isethionate salt form.[4][8][9] Warming the solution (e.g., in a 50°C water bath) and sonication can aid dissolution.[7][9]
-
Check the pH of Your Media: Since the free base has pH-dependent solubility, it's possible that the pH of your cell culture media is causing the compound to precipitate out of solution after dilution from the stock.
-
Prepare Fresh Dilutions: Do not store highly diluted solutions of the compound in aqueous buffers for extended periods, as this can increase the risk of precipitation. Prepare fresh dilutions for each experiment from a concentrated stock.
Q6: My cells are showing unexpected toxicity or off-target effects with a new batch. How do I investigate this?
A6: Unexpected toxicity often points to the presence of impurities.
Troubleshooting Steps:
-
Examine the CofA for Purity: A lower purity level (e.g., <98%) increases the likelihood of biologically active impurities.
-
Confirm On-Target Activity: The primary mechanism of Palbociclib is G1 cell cycle arrest.[3][4] Perform a cell cycle analysis experiment to confirm that the new batch induces the expected G1 arrest. A significant increase in apoptosis without a corresponding G1 arrest may suggest an off-target effect.
-
Perform a Target Engagement Assay: Use Western blotting to verify that the new batch effectively reduces the phosphorylation of Rb at key sites like Ser780 and Ser795.[1][7] This confirms the compound is hitting its intended target. If pRb levels are unaffected but toxicity is observed, an impurity is the likely cause.
Data and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₄H₂₉N₇O₂ · C₂H₆O₄S | [1] |
| Molecular Weight | 573.66 g/mol | [1][2] |
| Appearance | Yellow to pale yellow powder | [4] |
| Purity (Typical) | ≥98% | [4] |
| pKa (Free Base) | ~7.3 (piperazine N), ~4.1 (pyridine N) |[6] |
Table 2: Reported Solubility of this compound
| Solvent | Reported Solubility | Notes | Source(s) |
|---|---|---|---|
| Water | 10 mg/mL | Requires warming | [4][7] |
| Water | ≥26.8 mg/mL | - | [8] |
| Water | 57.4 mg/mL | Sonication recommended | [9] |
| DMSO | Insoluble | Moisture-absorbing DMSO reduces solubility | [1] |
| DMSO | ≥28.7 mg/mL | - | [8] |
| DMSO | 6.25 - 10 mg/mL | Sonication/warming may be needed | [9][15] |
| Ethanol | Insoluble | - | [1][4] |
Note: Solubility values can vary significantly between suppliers and batches. Always consult the vendor-specific datasheet.
Key Experimental Protocols
To minimize variability, adopting standardized protocols is essential.
Protocol 1: Cell Proliferation / IC50 Determination Assay
This protocol is designed to measure the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Plate cells (e.g., MCF-7, T-47D) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. A typical concentration range is 0.01 nM to 10 µM.[8][16]
-
Treatment: Remove the overnight media from the cells and add the prepared drug dilutions. Include "vehicle control" (e.g., media with 0.1% DMSO) and "no cells" (media only for background) wells.
-
Incubation: Incubate the plate for 72 to 120 hours, depending on the cell line's doubling time.[16]
-
Viability Assessment: Use a suitable viability reagent (e.g., CellTiter-Glo®, MTT, Resazurin). For MTT, add the reagent and incubate for 4 hours, then add solubilization solution and read absorbance.[16][17]
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (100% viability), and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Phosphorylated Rb (pRb)
This protocol confirms the on-target activity of Palbociclib by measuring the reduction in Rb phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 50, 100, 250 nM) for 18-24 hours.[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Rb (Ser780 or Ser795) overnight at 4°C.[19] Also probe for total Rb and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol verifies that this compound induces the expected G1 phase arrest.
-
Cell Treatment: Seed cells and treat with Palbociclib (e.g., 1 µM) for 24 hours.[15][20]
-
Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.[21] Incubate at -20°C overnight.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use software (e.g., FlowJo) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21] A successful experiment will show a significant accumulation of cells in the G0/G1 phase in treated samples compared to the control.[22][23]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C26H35N7O6S | CID 11478676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound | CDK | TargetMol [targetmol.com]
- 10. abmole.com [abmole.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. en.ice-biosci.com [en.ice-biosci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cell Cycle Analysis [bio-protocol.org]
- 22. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
- 23. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Palbociclib Isethionate-Induced Adaptive Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Palbociclib Isethionate-induced adaptive resistance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of adaptive resistance to Palbociclib?
A1: Adaptive resistance to Palbociclib, a CDK4/6 inhibitor, primarily arises from mechanisms that bypass the G1-S phase cell cycle block. Key mechanisms include:
-
Loss of Retinoblastoma (Rb) function: As Rb is the direct substrate of CDK4/6, its loss makes the cells independent of CDK4/6 activity for cell cycle progression.[1][2]
-
Amplification or overexpression of Cyclin E1 (CCNE1) and subsequent activation of CDK2: This allows for the phosphorylation of Rb and progression into the S phase, bypassing the need for CDK4/6.[1][3][4][5][6]
-
CDK6 amplification: Increased levels of CDK6 can overcome the inhibitory effects of Palbociclib.[3][5]
-
Activation of bypass signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR and FGFR signaling can promote cell proliferation independently of the CDK4/6-Rb axis.[1][2][7]
-
Loss of ER signaling and activation of Androgen Receptor (AR) signaling: In ER-positive breast cancer models, a switch to AR-driven proliferation has been observed in Palbociclib-resistant cells.[8][9][10]
Q2: My Palbociclib-treated cells are initially arrested in G1 phase but then resume proliferation. What is happening?
A2: This phenomenon is often referred to as "early adaptation" or "senescent escape".[1][11] Initially, Palbociclib induces a cytostatic effect, leading to G1 arrest and a senescent-like state. However, a subpopulation of cells can adapt and re-enter the cell cycle. This can be mediated by the transient upregulation of survival signals or the non-canonical activity of other cell cycle proteins like CDK2.[1][11]
Q3: What are some initial steps I can take in my cell culture experiments if I observe Palbociclib resistance?
A3: If you suspect Palbociclib resistance in your cell lines, consider the following troubleshooting steps:
-
Confirm Resistance: Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity compared to the parental cell line.
-
Check for Key Biomarkers: Analyze the protein levels of Rb, phospho-Rb, Cyclin E1, and CDK6 via Western Blot or Immunohistochemistry (IHC) to identify common resistance mechanisms.
-
Cell Cycle Analysis: Use flow cytometry to confirm that the cells are no longer arresting in the G1 phase upon Palbociclib treatment.
-
Consider a "Drug Holiday": Some studies suggest that resistance mediated by non-genetic mechanisms, such as upregulation of CDK6, may be reversible. A temporary withdrawal of Palbociclib could potentially re-sensitize the cells.[12]
Q4: What combination therapies have shown promise in overcoming Palbociclib resistance in pre-clinical models?
A4: Several combination strategies are being investigated to counteract Palbociclib resistance:
-
PI3K/AKT/mTOR Pathway Inhibitors: Combining Palbociclib with inhibitors of this pathway (e.g., GDC-0941, MK2206, Everolimus) can prevent or overcome resistance by blocking a key bypass signaling route.[1][7][9]
-
CDK2 Inhibitors: For resistance driven by Cyclin E1/CDK2 activation, the addition of a CDK2 inhibitor (e.g., CYC065) can restore cell cycle control.[11]
-
FGFR Inhibitors: In cases where FGFR signaling is upregulated, combining Palbociclib with an FGFR inhibitor can be effective.[2][3]
-
Androgen Receptor (AR) Antagonists: In ER-positive models that develop AR-driven resistance, co-treatment with AR inhibitors like Enzalutamide can re-sensitize cells to Palbociclib.[8][10]
-
MET Inhibitors: The combination of Palbociclib with a MET inhibitor like Crizotinib has been shown to be more effective than either drug alone by blocking resistance pathways.[13][14]
-
HDAC Inhibitors: Inhibitors like Entinostat can synergize with Palbociclib by activating p21, enhancing cell cycle arrest.[15]
Q5: Are there any biomarkers that can predict the likelihood of developing resistance to Palbociclib?
A5: High baseline expression of Cyclin E1 (CCNE1) mRNA has been associated with a reduced benefit from Palbociclib in clinical studies, suggesting it could be a predictive biomarker for intrinsic resistance.[4][5][6][16] Loss of Rb function is a definitive biomarker of resistance, as Palbociclib's mechanism of action is dependent on a functional Rb protein.[2] Alterations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations, may also be associated with a poorer prognosis on Palbociclib therapy.[9][17]
Troubleshooting Guides
Issue 1: Inconsistent G1 arrest in response to Palbociclib treatment.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Verify the expression of key pathway components (ER, Rb) in the parental line. |
| Incorrect drug concentration | Perform a fresh dose-response curve to determine the optimal inhibitory concentration for your specific cell line and passage number. |
| Drug degradation | Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions. |
| Early adaptation | Analyze cell cycle distribution at multiple time points (e.g., 24, 48, 72, 96 hours) to monitor for initial arrest followed by re-entry into the cell cycle. |
Issue 2: Acquired resistance develops rapidly in long-term culture.
| Possible Cause | Troubleshooting Step |
| High selective pressure | Instead of a single high concentration, try a dose-escalation protocol where the Palbociclib concentration is gradually increased over several weeks or months. |
| Bypass pathway activation | Analyze resistant clones for upregulation of Cyclin E1/CDK2, PI3K/AKT, or FGFR signaling pathways. Consider introducing a combination therapy early in the treatment regimen.[1] |
| Genetic alterations | Perform genomic analysis (e.g., sequencing) on resistant clones to check for mutations or loss of the RB1 gene. |
Quantitative Data Summary
Table 1: Impact of Combination Therapies on Palbociclib-Resistant Cells
| Cell Line | Resistance Mechanism | Combination Therapy | Observed Effect | Reference |
| MCF-7pR | AR Activation | Palbociclib + Enzalutamide | Reversal of resistance, suppression of pRB and G1-S cyclins. | [8] |
| ER+ Breast Cancer Cells | PI3K Pathway Activation | Palbociclib + GDC-0941 (PI3K inhibitor) | Synergistic suppression of tumor cell proliferation and induction of apoptosis. | [1] |
| Palbociclib-Resistant Models | CDK2 Activation | Palbociclib + CYC065 (CDK2/9 inhibitor) | Sensitive to CYC065 in vitro and in vivo. | [11] |
| KRAS-mutant NSCLC | FGFR1 Upregulation | Palbociclib-resistant cells + FGFR1/2 inhibitors | Heightened sensitivity to FGFR inhibitors, reduced ERK1/2 activity. | [3] |
| Osimertinib-Resistant NSCLC | CDK4/p-RB Upregulation | Osimertinib + Palbociclib | Synergistic G1 phase arrest and inhibition of proliferation. | [18] |
Table 2: Biomarkers Associated with Palbociclib Resistance
| Biomarker | Alteration | Impact on Palbociclib Efficacy | Reference |
| Cyclin E1 (CCNE1) | High mRNA expression | Reduced Progression-Free Survival (PFS) | [4][5] |
| Rb1 | Loss of function/expression | Complete resistance | [2] |
| CDK6 | Gene amplification | Resistance | [5] |
| CDK7 | Upregulation | Acquired resistance in MCF7 cells | [2] |
| PIK3CA | Mutations | Associated with worse PFS | [9] |
Experimental Protocols
Protocol 1: Generation of Palbociclib-Resistant Cell Lines
This protocol describes a general method for developing Palbociclib-resistant cell lines through continuous exposure to escalating drug concentrations.
-
Initial Seeding and Treatment:
-
Plate parental cells (e.g., MCF-7, T47D) at a low density in their recommended growth medium.
-
Allow cells to adhere overnight.
-
Treat cells with an initial concentration of Palbociclib, typically starting at the IC20 or IC50 value for the parental line.
-
-
Drug Exposure and Monitoring:
-
Maintain the cells in culture with the specified Palbociclib concentration, changing the medium with fresh drug every 3-4 days.
-
Monitor the cells for signs of growth arrest and cell death. Initially, most cells will arrest or die.
-
Continue to culture the surviving cells until they resume proliferation, which may take several weeks.
-
-
Dose Escalation:
-
Once the cell population has recovered and is actively proliferating in the presence of the initial drug concentration, subculture the cells and increase the Palbociclib concentration by approximately 25-50%.
-
Repeat the process of monitoring and waiting for the population to recover.
-
-
Establishing a Resistant Line:
-
Continue this stepwise increase in Palbociclib concentration over several months (typically 4-6 months).[16]
-
The final concentration for maintaining the resistant line is often around 1 µM.[2]
-
A cell line is considered resistant when it demonstrates regular growth in the presence of a high concentration of Palbociclib (e.g., 1 µM) and exhibits a significant (e.g., >10-fold) increase in its IC50 value compared to the parental line.
-
-
Authentication and Maintenance:
-
Authenticate the resistant cell line via STR profiling to ensure it has not been cross-contaminated.
-
Continuously culture the resistant line in medium containing the maintenance concentration of Palbociclib to preserve the resistant phenotype.
-
Protocol 2: Western Blot Analysis for Key Resistance Markers
-
Sample Preparation:
-
Culture parental and Palbociclib-resistant cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: anti-Rb, anti-phospho-Rb (Ser807/811), anti-Cyclin E1, anti-CDK2, anti-CDK6, and anti-β-actin (as a loading control). Use dilutions as recommended by the manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with Palbociclib or vehicle control for the desired duration (e.g., 24-48 hours).
-
Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[4][8]
-
Signaling Pathways and Experimental Workflows
Caption: Canonical Palbociclib action and key resistance pathways.
Caption: Experimental workflow for testing combination therapies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effective immunoprecipitation (IP) of cell cycle proteins Cyclin D, Cyclin E, Cyclin B and Cdk1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Standardization of Manual Method of Immunohistochemical Staining for Breast Cancer Biomarkers at Tertiary Cancer Care Center: An Audit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Protocols – Flow cytometry [flowcytometry-embl.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell culture, generation of palbociclib-resistant cells [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
Validation & Comparative
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Palbociclib Isethionate and Other CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The introduction of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib Isethionate, has significantly advanced the treatment landscape for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer.[1][2][3][4][5] However, the eventual development of acquired resistance poses a significant clinical challenge.[3][4][6] Understanding the patterns of cross-resistance between the three FDA-approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—is critical for developing effective sequential treatment strategies. This guide provides an objective comparison of their cross-resistance profiles, supported by experimental data, detailed methodologies, and pathway visualizations.
Patterns of Cross-Resistance: A Complex Landscape
While Palbociclib, Ribociclib, and Abemaciclib share the same primary targets (CDK4 and CDK6), they possess distinct chemical structures and kinase inhibitory profiles.[7][8] These differences can lead to varied mechanisms of resistance and incomplete cross-resistance.[7][8]
Preclinical studies have consistently demonstrated that cancer cell lines that acquire resistance to Palbociclib also exhibit cross-resistance to Ribociclib and, in many cases, Abemaciclib.[6][9][10] This suggests that resistance often involves alterations to the core CDK4/6-Rb pathway, rendering the cells insensitive to any agent targeting this specific mechanism. However, a crucial distinction emerges with Abemaciclib. Due to its broader kinase activity, which includes the inhibition of other kinases like CDK2, Abemaciclib may retain efficacy in some Palbociclib-resistant tumors.[1][7][8][11] This is particularly relevant in cases where resistance is driven by mechanisms that bypass CDK4/6, such as the upregulation of the Cyclin E-CDK2 pathway.[1][7][9]
Quantitative Analysis of Drug Sensitivity
The following tables summarize in vitro data from studies that developed Palbociclib-resistant (PR) breast cancer cell lines and subsequently tested their sensitivity to other CDK4/6 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of drug potency; a higher IC50 value indicates greater resistance.
Table 1: IC50 Values (µM) in Palbociclib-Resistant MCF-7 Cell Lines
| Cell Line | Palbociclib IC50 | Abemaciclib IC50 | Ribociclib IC50 | Data Source |
| MCF-7 (Parental) | 0.75 | Not specified | Not specified | [9] |
| MCF-7 PR (Resistant) | 7.15 | Cross-resistant | Cross-resistant | [9] |
| MCF-7 (Parental) | ~0.1 | ~0.1 | Not specified | [10] |
| MCF-7 PR (Resistant) | >10 | >10 | Not specified | [10] |
Note: In the study by Jain et al. (2021), dose-response curves indicated cross-resistance for Abemaciclib and Ribociclib, though specific IC50 values were not provided in the main text.[9]
Table 2: IC50 Values (µM) in Palbociclib-Resistant T47D Cell Lines
| Cell Line | Palbociclib IC50 | Abemaciclib IC50 | Ribociclib IC50 | Data Source |
| T47D (Parental) | 0.26 | Not specified | Not specified | [9] |
| T47D PR (Resistant) | 3.37 | Cross-resistant | Cross-resistant | [9] |
| T47D (Parental) | ~0.1 | ~0.1 | Not specified | [10] |
| T47D PR (Resistant) | >10 | ~1.0 | Not specified | [10] |
Signaling Pathways in CDK4/6 Inhibition and Resistance
The core mechanism of CDK4/6 inhibitors involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase. Resistance can emerge through various alterations that either reactivate this pathway or activate bypass signaling routes.
Caption: CDK4/6 inhibitor action and key mechanisms of acquired resistance.
Experimental Protocols
Key Experiment: Generation and Analysis of Palbociclib-Resistant Cell Lines
A common methodology to study acquired resistance involves the chronic exposure of cancer cells to a CDK4/6 inhibitor. The following is a generalized protocol based on published studies.[4][6]
-
Cell Culture Initiation: Parental HR+/HER2- breast cancer cell lines (e.g., MCF-7, T47D) are cultured in standard growth medium.
-
Chronic Drug Exposure: Cells are continuously exposed to Palbociclib, starting at a low concentration (e.g., 50-100 nM).
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of Palbociclib is gradually increased over a period of 5 to 12 months.[4][6]
-
Isolation of Resistant Clones: Once cells can proliferate in a high concentration of Palbociclib (e.g., 1-2 µM), resistant polyclonal populations or single-cell clones are isolated.
-
Validation of Resistance: Resistance is confirmed by comparing the IC50 of the resistant line to the parental line using cell viability assays (e.g., MTT, WST). A significant increase in IC50 confirms the resistant phenotype.[9]
-
Cross-Resistance Assessment: The established Palbociclib-resistant cells are treated with varying concentrations of other CDK4/6 inhibitors (Ribociclib, Abemaciclib) to determine their respective IC50 values and assess the degree of cross-resistance.[9][10][12]
-
Mechanistic Analysis: Further analyses, such as Western blotting (to check levels of Rb, CDK6, Cyclin E), RT-PCR, and RNA-sequencing, are performed to identify the molecular mechanisms driving resistance.[6][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 5. mdpi.com [mdpi.com]
- 6. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 8. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Role of Retinoblastoma (Rb) Protein Loss in Resistance to Palbociclib Isethionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Palbociclib Isethionate in the presence and absence of the Retinoblastoma (Rb) tumor suppressor protein. We will explore the molecular mechanisms underlying Rb-mediated sensitivity and resistance, present supporting experimental data, and detail the protocols for key validation experiments.
The Central Role of the Rb Pathway in Palbociclib's Mechanism of Action
Palbociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] In hormone receptor-positive (HR+) breast cancer, mitogenic signaling pathways activate Cyclin D-CDK4/6 complexes.[3] These complexes then phosphorylate the Retinoblastoma protein (Rb), inactivating it.[2][3] This inactivation releases the E2F transcription factor, which drives the expression of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, leading to proliferation.[2][3][4]
Palbociclib's efficacy is contingent on a functional Rb protein. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation and inactivation of Rb.[5][6] A functional Rb protein remains active, sequestering E2F and inducing a G1 cell cycle arrest, thereby halting tumor cell proliferation.[7][8]
Rb Loss: A Primary Mechanism of Palbociclib Resistance
The loss of a functional Rb protein is a well-documented mechanism of both intrinsic and acquired resistance to Palbociclib.[3][9][10] When the RB1 gene is lost or mutated, the key target of the CDK4/6-Cyclin D complex is absent.[3][11] Consequently, E2F transcription factors are constitutively active, driving uncontrolled cell cycle progression from G1 to S phase, irrespective of CDK4/6 activity.[3][4] In this scenario, inhibiting CDK4/6 with Palbociclib has no effect on cell cycle progression, rendering the drug ineffective.[9][12]
Clinical evidence supports this mechanism, with acquired loss-of-function mutations in the RB1 gene being identified in patients whose tumors have progressed after treatment with CDK4/6 inhibitors like Palbociclib.[5][11][13]
Comparative Performance Data: Rb-Proficient vs. Rb-Deficient Models
Experimental data consistently demonstrates that cancer cells lacking functional Rb are significantly less sensitive to Palbociclib. This is reflected in higher IC50 values (the concentration of a drug required to inhibit a biological process by 50%) and a failure to induce G1 cell cycle arrest.
Table 1: In Vitro Sensitivity to Palbociclib
| Cell Line Model | Rb Status | Palbociclib IC50 | Effect on Cell Cycle | Reference |
| MCF-7 (Breast Cancer) | Proficient (WT) | Low (Sensitive) | G1 Arrest | [14][15] |
| MCF-7 pR (Resistant) | Deficient (Loss) | High (Resistant) | No G1 Arrest | [14] |
| T47D (Breast Cancer) | Proficient (WT) | Low (Sensitive) | G1 Arrest | [14][16] |
| T47D pR (Resistant) | Deficient (Loss) | High (Resistant) | No G1 Arrest | [14] |
| MDA-MB-468 (Breast) | Deficient (Null) | High (Resistant) | No G1 Arrest | [17][18] |
| SK-LMS1 (Sarcoma) | Proficient (WT) | Low (Sensitive) | G1 Arrest | [7] |
| SaOS2 (Sarcoma) | Deficient (Null) | High (Resistant) | No G1 Arrest | [7] |
| MDA-MB-231 PalboR | Deficient (Engineered Loss) | > 5µM (Resistant) | No G1 Arrest | [17] |
Note: Specific IC50 values can vary between studies based on assay conditions and duration.
Table 2: Clinical Observations of Acquired RB1 Mutations
| Study/Trial | Cancer Type | Treatment | Key Finding | Reference(s) |
| Multi-institutional Cohort | HR+ Metastatic Breast Cancer | Palbociclib or Ribociclib | Acquired loss-of-function RB1 mutations detected in ctDNA upon disease progression. | [5][11] |
| PALOMA-3 | HR+ Metastatic Breast Cancer | Palbociclib + Fulvestrant | RB1 mutations were identified in 4.7% of patients in the Palbociclib arm at baseline. | [3][9] |
| Patient Case Series | HR+ Metastatic Breast Cancer | Palbociclib + Fulvestrant or Ribociclib + Letrozole | Emergence of somatic RB1 mutations detected after exposure to CDK4/6 inhibitors. | [13][19] |
Experimental Protocols
Validating the role of Rb loss in Palbociclib resistance involves two key experiments: assessing cell viability to determine drug sensitivity and performing western blotting to confirm protein expression status.
This protocol determines the concentration of Palbociclib required to inhibit cell proliferation.
-
Cell Seeding: Seed Rb-proficient and Rb-deficient cells in 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).[18]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the Palbociclib concentration and use a non-linear regression model to calculate the IC50 value.
This protocol verifies the presence or absence of Rb protein and its phosphorylation status.
-
Sample Preparation: Culture cells to ~80% confluency.[20] Treat with Palbociclib for the desired time (e.g., 24 hours) to assess phosphorylation changes.
-
Cell Lysis: Place culture dishes on ice, wash cells with ice-cold PBS, and then add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20] Scrape the cells and collect the lysate.[21]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[20][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20][22]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to total Rb, phosphorylated Rb (e.g., pRb Ser780), or a loading control (e.g., β-actin) overnight at 4°C with gentle shaking.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The presence or absence of the Rb band will confirm its status, while the pRb band intensity will indicate the effect of Palbociclib.[23]
Overcoming Resistance: Alternative and Combination Strategies
The development of resistance via Rb loss necessitates alternative therapeutic approaches. Research is ongoing in several areas:
-
Inhibiting Downstream Pathways: Since Rb loss leads to E2F hyperactivation, targeting downstream components of the cell cycle, such as the Cyclin E-CDK2 axis, is a rational strategy.[4][24]
-
Targeting Parallel Pathways: In some contexts, resistance to CDK4/6 inhibitors involves the activation of bypass signaling pathways like the PI3K/AKT/mTOR pathway.[19][25] Combining Palbociclib or other CDK4/6 inhibitors with PI3K or mTOR inhibitors (e.g., Everolimus, Alpelisib) has shown promise.[26][27]
-
Switching CDK4/6 Inhibitors: Preliminary data suggests a possible benefit from switching from one CDK4/6 inhibitor (like Palbociclib) to another (like Ribociclib) upon disease progression, though this requires further validation.[28]
Visualizing the Validation Workflow
The process of confirming that Rb loss confers Palbociclib resistance can be standardized into a clear experimental workflow.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. RB1 gene mutations underlie clinical resistance to CDK 4/6 inhibitor breast cancer therapy - ecancer [ecancer.org]
- 6. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 7. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 18. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 20. Western Blot Protocol [protocols.io]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. RB loss determines selective resistance and novel vulnerabilities in ER-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Emerging systemic therapy options beyond CDK4/6 inhibitors for hormone receptor-positive HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the differential impact of Palbociclib Isethionate on CDK4 and CDK6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Palbociclib Isethionate on Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). The information presented is supported by experimental data to aid in the assessment of its differential impact.
Biochemical and Cellular Inhibition of CDK4 and CDK6 by Palbociclib
Palbociclib is a highly selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[1] It is an orally bioavailable drug that has demonstrated efficacy in treating certain types of cancer by inducing cell cycle arrest.[2] The primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D complex, which plays a crucial role in the G1 to S phase transition of the cell cycle.[1][3]
Quantitative Analysis of Inhibitory Potency
Experimental data indicates that Palbociclib exhibits similar potency against both CDK4 and CDK6. The half-maximal inhibitory concentrations (IC50) for Palbociclib are in the low nanomolar range for both kinases, demonstrating a strong and comparable inhibitory effect.
| Parameter | CDK4 | CDK6 | Reference |
| IC50 | 11 nM | 16 nM | [1] |
| Binding Affinity | Similar to CDK6 | Similar to CDK4 | [4] |
Signaling Pathway of Palbociclib Action
The canonical CDK4/6 signaling pathway is a central regulator of cell proliferation. In response to mitogenic signals, Cyclin D proteins are synthesized and form active complexes with CDK4 and CDK6.[3] These complexes then phosphorylate the Retinoblastoma (Rb) protein.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn promotes the transcription of genes necessary for entry into the S phase and subsequent cell division.[6] Palbociclib exerts its cytostatic effect by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby arresting the cell cycle in the G1 phase.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of Palbociclib's activity are provided below.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of Palbociclib on the kinase activity of CDK4 and CDK6.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein substrate
-
This compound
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.02% Brij35)
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Palbociclib in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant CDK4/Cyclin D or CDK6/Cyclin D enzyme, the Rb substrate, and the diluted Palbociclib or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by spotting the mixture onto filter paper and immersing it in TCA to precipitate the phosphorylated substrate.
-
Wash the filter papers to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each Palbociclib concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of Palbociclib on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Palbociclib or vehicle control and incubate for a specified period (e.g., 72 hours).[7]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[8]
-
Solubilize the formazan crystals by adding DMSO to each well.[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Rb Phosphorylation
This technique is used to detect the phosphorylation status of the Rb protein in cells treated with Palbociclib, providing a direct measure of the drug's target engagement in a cellular context.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811), anti-total-Rb, and anti-β-actin (loading control)[9][10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cancer cells with different concentrations of Palbociclib for a designated time (e.g., 24 hours).[9]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total Rb.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the differential impact of Palbociclib on CDK4 and CDK6.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 2 Study of Palbociclib in Patients with Tumors with CDK4 or CDK6 Amplification: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol Z1C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palbociclib suppresses the cancer stem cell properties and cell proliferation through increased levels of miR-506 or miR-150 in Panc-1 and MiaPaCa-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Blood-Brain Barrier Penetration by Palbociclib, Ribociclib, and Abemaciclib
The advent of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has marked a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer. However, the increasing incidence of central nervous system (CNS) metastases presents a formidable therapeutic challenge, largely due to the restrictive nature of the blood-brain barrier (BBB). The efficacy of systemic therapies against brain metastases is contingent upon their ability to traverse this barrier and achieve therapeutic concentrations within the CNS. This guide provides a detailed comparison of the BBB penetration capabilities of three prominent CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib, supported by experimental data.
Executive Summary of BBB Penetration
Among the three CDK4/6 inhibitors, Abemaciclib demonstrates the most significant penetration into the CNS. Preclinical and clinical data indicate that Abemaciclib can achieve concentrations in the cerebrospinal fluid (CSF) and brain tissue that are comparable to unbound plasma levels, sufficient to exert a pharmacological effect. Ribociclib shows limited but measurable CNS penetration. In contrast, Palbociclib's ability to cross the BBB is severely restricted under normal physiological conditions, primarily due to its susceptibility to efflux by active transporters at the barrier.
Comparative Data on Physicochemical Properties and BBB Penetration
The following table summarizes key quantitative data gathered from various preclinical and clinical studies. These parameters are critical in determining the potential of a drug to cross the blood-brain barrier.
| Parameter | Palbociclib | Ribociclib | Abemaciclib |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Very low; significantly restricted by efflux. Brain-to-plasma ratios of 0.3 in wildtype mice, which increased to 15 in mice lacking P-gp and BCRP transporters[1]. | Limited; Kp,uu of 0.07 - 0.16 in mouse models of pediatric brain tumors[2][3]. A Kp,uu of ~0.10 was also reported in rats. | Highest among the three; unbound CSF concentrations are similar to unbound plasma concentrations in patients[4]. The ratio of unbound brain metastases tissue to unbound plasma concentrations averaged approximately 6-fold in a clinical study[5]. |
| Efflux Transporter Substrate | Yes (P-glycoprotein and BCRP)[1][6][7]. | Yes (P-glycoprotein)[6]. | Not a significant substrate of P-gp and BCRP, contributing to better CNS penetration. It can act as both a substrate and an inhibitor of P-gp[8][9]. |
| Clinical Evidence in CNS Metastases | Limited activity; may show some efficacy when the BBB is compromised by metastases[10][11]. A clinical trial (NCT02896335) showed some intracranial benefit in patients with CDK pathway alterations[11]. | Currently under evaluation for pediatric CNS tumors[3][12]. A phase 0 trial in glioblastoma patients showed that it achieves pharmacologically active concentrations in the tumor[13]. | Has demonstrated intracranial activity in a phase II clinical trial (NCT02308020) for patients with brain metastases from HR+ breast cancer[5][14]. |
Signaling Pathway Targeted by CDK4/6 Inhibitors
Palbociclib, Ribociclib, and Abemaciclib share a common mechanism of action. They selectively inhibit CDK4 and CDK6, key regulators of the cell cycle. By inhibiting these kinases, they prevent the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately leading to cell cycle arrest.
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The determination of a drug's ability to penetrate the BBB involves a multi-faceted approach, combining in vitro, in vivo, and in situ experimental models.
In Vitro Models: Transwell Assay
The Transwell assay is a widely used in vitro method to predict BBB permeability.[15][16][17][18]
-
Principle: A monolayer of brain microvascular endothelial cells (BMECs) is cultured on a semi-permeable membrane insert, creating two compartments: an apical (blood side) and a basolateral (brain side).
-
Procedure:
-
BMECs, sometimes in co-culture with astrocytes or pericytes to better mimic the in vivo environment, are seeded onto the Transwell insert.
-
The integrity of the cell monolayer is verified by measuring Trans-Endothelial Electrical Resistance (TEER).
-
The test compound (e.g., Palbociclib, Ribociclib, or Abemaciclib) is added to the apical chamber.
-
At various time points, samples are taken from the basolateral chamber to quantify the amount of drug that has crossed the barrier.
-
To assess the role of efflux transporters, the assay can be performed with cells overexpressing specific transporters (e.g., P-gp, BCRP) and in the presence or absence of known inhibitors.[6]
-
-
Data Generated: Apparent permeability coefficient (Papp) and efflux ratio.
In Vivo Models: Cerebral Microdialysis
Cerebral microdialysis is a minimally invasive in vivo technique used to measure unbound drug concentrations directly in the brain's extracellular fluid (ECF).[19][20][21][22]
-
Principle: A small, semi-permeable microdialysis probe is stereotactically implanted into a specific brain region of a freely moving animal (e.g., a mouse or rat).
-
Procedure:
-
The probe is perfused with a physiological solution at a slow, constant rate.
-
Small molecules, including the unbound drug in the ECF, diffuse across the probe's membrane into the perfusion fluid (dialysate) down their concentration gradient.
-
The dialysate is collected at timed intervals.
-
Simultaneously, blood samples are collected to measure the unbound plasma concentration of the drug.
-
Drug concentrations in the dialysate and plasma are quantified using sensitive analytical methods like LC-MS/MS.
-
-
Data Generated: The primary outcome is the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is a critical parameter for assessing BBB penetration.[20][23][24] A Kp,uu of ~1 suggests passive diffusion, <1 suggests active efflux, and >1 suggests active influx.
The diagram below illustrates a general workflow for evaluating the BBB penetration of a drug candidate.
Conclusion
References
- 1. P-glycoprotein and breast cancer resistance protein restrict the brain penetration of the CDK4/6 inhibitor palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Is there a role for CDK 4/6 inhibitors in breast cancer brain metastases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physiologically Based Pharmacokinetic Model of Plasma and Intracranial Pharmacokinetics and CDK4/6 Occupancy of Abemaciclib to Optimizing Dosing Regimen for Brain Metastatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palbociclib demonstrates intracranial activity in progressive brain metastases harboring cyclin-dependent kinase pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thebraintumourcharity.org [thebraintumourcharity.org]
- 13. researchgate.net [researchgate.net]
- 14. Central nervous system-specific efficacy of CDK4/6 inhibitors in randomized controlled trials for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.12. In vitro BBB model and permeability assay [bio-protocol.org]
- 16. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 17. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CNS penetration of the CDK4/6 inhibitor ribociclib in non-tumor bearing mice and mice bearing pediatric brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Palbociclib Isethionate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Palbociclib Isethionate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound is classified as a cytotoxic drug, meaning it is toxic to cells. Therefore, its disposal requires special precautions to prevent exposure to personnel and contamination of the environment.[1] Improper disposal can lead to the contamination of water supplies and soil, posing a risk to wildlife and human health.[2]
Regulatory Framework
The disposal of pharmaceutical waste, particularly cytotoxic and hazardous drugs, is governed by stringent regulations. In the United States, several federal and state bodies oversee these procedures.[2][3]
| Regulatory Body | Key Regulations and Guidelines |
| Environmental Protection Agency (EPA) | Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Subpart P of the RCRA provides specific requirements for managing hazardous waste pharmaceuticals in healthcare facilities.[4][5] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances.[4] While this compound is not currently a controlled substance, it is important to be aware of DEA regulations for other pharmaceutical waste. |
| State Regulations | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[2] It is crucial to consult local and state guidelines. |
| Occupational Safety and Health Administration (OSHA) | Enforces standards for worker safety, including the handling of hazardous materials like cytotoxic drugs. |
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the proper disposal of this compound in a laboratory setting. This process is designed to minimize exposure and ensure waste is handled in a compliant manner.
1. Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must wear appropriate PPE.[6] This includes:
-
Two pairs of chemotherapy-tested gloves.[7]
-
A disposable, impermeable gown.[6]
-
Safety goggles or a face shield.[8]
-
A suitable respirator, especially when handling powders or creating aerosols.[8]
2. Waste Segregation: Proper segregation of cytotoxic waste is crucial.[9]
-
Grossly Contaminated Waste: Items such as empty vials, syringes, and heavily contaminated labware should be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Waste" or "Hazardous Waste" container.[10] These containers are often color-coded, typically yellow with a purple lid for cytotoxic sharps.
-
Trace Contaminated Waste: Items with minimal contamination, such as gloves, gowns, and bench paper, should also be disposed of in a designated cytotoxic waste container.[6]
-
Unused or Expired Product: Unused or expired this compound must be disposed of as hazardous pharmaceutical waste.[11] Do not discard it in the regular trash or pour it down the drain.[4]
3. Container Management:
-
All waste containers must be kept closed except when adding waste.[12]
-
Containers should be clearly labeled with the contents, including the words "Hazardous Waste" and "Cytotoxic."[13]
-
Do not overfill containers.
4. Spill Management: In the event of a spill, immediate action is required:
-
Evacuate the area and restrict access.
-
Personnel involved in the cleanup must wear appropriate PPE.
-
Use a spill kit specifically designed for cytotoxic drugs.
-
Absorb liquids with an appropriate absorbent material.[8]
-
Decontaminate the area with a suitable cleaning agent, such as alcohol.[8]
-
All cleanup materials must be disposed of as cytotoxic waste.[6]
5. Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste management company.[4]
-
The primary method of disposal for cytotoxic waste is high-temperature incineration at a permitted facility.[3][4]
-
Ensure all waste is accompanied by a hazardous waste manifest for tracking purposes.[13]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and local regulations.
References
- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. web.uri.edu [web.uri.edu]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. sandiegocounty.gov [sandiegocounty.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Palbociclib Isethionate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Palbociclib Isethionate. Adherence to these protocols is essential to mitigate risks and ensure a safe research environment.
This compound is a potent active pharmaceutical ingredient that requires careful handling due to its cytotoxic nature. As a compound suspected of causing genetic defects and potential organ damage through prolonged or repeated exposure, stringent safety measures are paramount.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize occupational exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed[2][3] and may cause harm if inhaled or absorbed through the skin.[4] It can also cause irritation to the respiratory tract and eyes.[4] Therefore, a comprehensive PPE strategy is the first line of defense for all personnel.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves.[5] The outer glove should be worn over the gown cuff.[5] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable, long-sleeved, impervious gowns made of materials like polyethylene-coated polypropylene.[5] | Protects skin and personal clothing from contamination due to spills or splashes. The gown should have a closed back to provide full coverage. |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[2][6] | Protects the eyes from splashes, sprays, and airborne particles of the compound. A face shield offers broader protection, especially when there is a higher risk of splashing.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a surgical mask when handling powders.[5][7] | Minimizes the inhalation of aerosolized particles or dust, which is a primary route of exposure. A surgical mask should be worn at a minimum if opening or dispersing tablets.[8] |
Operational Procedures for Safe Handling
All handling of this compound, including weighing, reconstitution, and aliquoting, should be conducted within a designated containment device, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE), to minimize the risk of aerosol generation and environmental contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill Management and Decontamination
In the event of a spill, immediate action is crucial to prevent widespread contamination. The area should be cordoned off to restrict access.[8] Personnel involved in the cleanup must wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
Spill Cleanup Protocol:
-
Containment: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a detergent solution followed by 70% alcohol.[2]
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
Waste Disposal
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations. This includes gloves, gowns, bench protectors, pipette tips, and any contaminated labware. Sharps should be disposed of in a puncture-resistant cytotoxic sharps container. All cytotoxic waste must be clearly labeled and segregated from regular laboratory waste.
Quantitative Data
The following table summarizes available physical and chemical data for this compound.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | 276.3-276.6°C[2] |
| Solubility | DMSO: 57 mg/mL (99.36 mM) (Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO)[9]Water: 57.4 mg/mL (100.06 mM) (Sonication is recommended)[10] |
| Storage (in solvent) | -80°C for 1 year; -20°C for 6 months (in sealed storage, away from moisture)[2] |
| Occupational Exposure Limits | No occupational exposure limit values have been established.[2][4][11] |
By adhering to these safety protocols, researchers can minimize their risk of exposure and safely handle this compound in a laboratory setting. It is imperative that all personnel receive training on these procedures before working with this compound.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C26H35N7O6S | CID 11478676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | CDK | TargetMol [targetmol.com]
- 11. file.glpbio.com [file.glpbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
